molecular formula C18H22BrNO B107915 Embramine CAS No. 3565-72-8

Embramine

货号: B107915
CAS 编号: 3565-72-8
分子量: 348.3 g/mol
InChI 键: URSRSKSNFPUKGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Embramine is a diarylmethane.

属性

IUPAC Name

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSRSKSNFPUKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13977-28-1 (hydrochloride)
Record name Embramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60863198
Record name Embramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3565-72-8
Record name Embramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3565-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Embramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMBRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH0KD7Z416
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Embramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240239
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Assessment of Anticholinergic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The evaluation of a compound's anticholinergic activity is a critical step in drug development, given the potential for both therapeutic efficacy and adverse effects associated with muscarinic receptor antagonism. This guide provides a comprehensive overview of the core in vitro methodologies employed to characterize the anticholinergic properties of a test compound, using established techniques as a framework for the assessment of substances like Embramine. Detailed experimental protocols for radioligand binding assays and functional tissue-based assays are presented, alongside guidelines for data analysis and presentation.

Introduction to Anticholinergic Activity

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to its receptors. Of particular interest are the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors divided into five subtypes (M1-M5). These receptors are widely distributed throughout the body and mediate a variety of physiological functions. Unintended blockade of these receptors can lead to a range of side effects, including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. Therefore, precise in vitro characterization is essential to determine a compound's affinity and potency at each mAChR subtype.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for specific receptor subtypes. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Experimental Protocol: Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (10 µM).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), the radioligand ([³H]NMS at a concentration near its Kd), and varying concentrations of the test compound.

  • For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of atropine (e.g., 10 µM).

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis and Presentation

The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Representative Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Atropine0.81.20.91.51.1
Pirenzepine15400100300150
Test Compound XData to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Note: The values for Atropine and Pirenzepine are representative and may vary between studies.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]NMS Radioligand->Incubate TestCompound Test Compound TestCompound->Incubate Atropine Atropine (NSB) Atropine->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff) IC50->ChengPrusoff

Workflow for a radioligand competition binding assay.

Functional Assays for Anticholinergic Potency

Functional assays measure the ability of a compound to inhibit the physiological response induced by a muscarinic agonist. The isolated guinea pig ileum preparation is a classic and robust model for assessing anticholinergic activity, particularly at M3 receptors.

Experimental Protocol: Guinea Pig Ileum Contraction Assay and Schild Analysis

Objective: To determine the pA2 value of a test compound, which is a measure of its functional antagonist potency.

Materials:

  • Male guinea pig.

  • Tyrode's solution (physiological salt solution).

  • Acetylcholine (ACh) or Carbachol (CCh) as the agonist.

  • Test compound (e.g., this compound) as the antagonist.

  • Organ bath with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing oxygenated Tyrode's solution at 37°C.[1][2]

  • The tissue is allowed to equilibrate under a resting tension (e.g., 1 g).

  • A cumulative concentration-response curve to the agonist (e.g., ACh) is generated by adding increasing concentrations of the agonist to the bath and recording the resulting muscle contraction.

  • The tissue is washed thoroughly to return to baseline.

  • The tissue is then incubated with a fixed concentration of the test compound (antagonist) for a set period (e.g., 20-30 minutes).

  • A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Steps 4-6 are repeated with increasing concentrations of the antagonist.

Data Analysis and Presentation: Schild Analysis

Schild analysis is used to determine if the antagonism is competitive and to quantify the antagonist's potency.[3]

  • Calculate the Dose Ratio (DR): For each concentration of the antagonist, the dose ratio is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct the Schild Plot: A plot of log(DR-1) versus the negative logarithm of the molar concentration of the antagonist is generated.

  • Determine pA2 and Slope: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0. The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[4]

Table 2: Representative Functional Anticholinergic Potency (pA2) in Guinea Pig Ileum

CompoundAgonistpA2 ValueSchild SlopeReference Tissue
AtropineAcetylcholine8.9 - 9.2~1.0Guinea Pig Ileum
PirenzepineBethanechol6.52<1.0Guinea Pig Gastric Smooth Muscle
Test Compound XAcetylcholineData to be determinedData to be determinedGuinea Pig Ileum

Note: pA2 values can vary depending on the agonist and tissue used. A slope of approximately 1.0 is indicative of competitive antagonism. The pA2 for atropine is a well-established value in this assay. The value for pirenzepine is from a different but related smooth muscle preparation for comparison.[5]

Schild_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase ControlCRC Generate Control Agonist CRC IncubateAntagonist Incubate with Antagonist ControlCRC->IncubateAntagonist CalculateEC50 Calculate EC50 values ControlCRC->CalculateEC50 AntagonistCRC Generate Agonist CRC in presence of Antagonist IncubateAntagonist->AntagonistCRC AntagonistCRC->CalculateEC50 CalculateDR Calculate Dose Ratios (DR) CalculateEC50->CalculateDR PlotSchild Construct Schild Plot (log(DR-1) vs -log[Antagonist]) CalculateDR->PlotSchild DeterminepA2 Determine pA2 and Slope PlotSchild->DeterminepA2

Workflow for Schild analysis of a competitive antagonist.

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling of muscarinic receptors provides context for the functional assays. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1M3M5 M1, M3, M5 Receptors Gq Gq/11 M1M3M5->Gq ACh PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_Gq PKC->Response_Gq M2M4 M2, M4 Receptors Gi Gi/o M2M4->Gi ACh AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response_Gi Cellular Response (e.g., ↓ Heart Rate) cAMP->Response_Gi

Simplified muscarinic receptor signaling pathways.

Conclusion

The in vitro characterization of a compound's anticholinergic properties is a multi-faceted process that requires both receptor binding and functional assays. By determining the affinity (Ki) for each muscarinic receptor subtype and the functional potency (pA2) in a relevant tissue model, a comprehensive profile of a compound's anticholinergic activity can be established. This information is invaluable for predicting potential therapeutic effects and off-target liabilities, thereby guiding further drug development efforts. The methodologies outlined in this guide provide a robust framework for conducting such evaluations.

References

A Technical Guide to Utilizing Embramine for the Study of Histamine H1 Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Embramine, a first-generation antihistamine, as a research tool for investigating histamine H1 receptor (H1R)-mediated signaling. It covers the compound's mechanism of action, quantitative binding data, and detailed protocols for key experimental assays.

Introduction: Histamine Signaling and this compound

Histamine is a crucial biogenic amine that modulates diverse physiological processes by acting on four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The histamine H1 receptor, in particular, is a key player in allergic reactions and inflammation.[1] Its activation in various cell types, including smooth muscle and endothelial cells, triggers a cascade of intracellular events.[1][2]

This compound is a first-generation ethanolamine H1-antihistamine.[3][4] Like other compounds in its class, it functions by interfering with the action of histamine at the H1 receptor.[4] This property makes it a valuable pharmacological tool for dissecting the specific contributions of H1R signaling in cellular and systemic responses. This guide focuses on the practical application of this compound for studying these pathways.

Mechanism of Action of this compound

This compound acts as an H1 receptor antagonist.[5][6] Most H1 antihistamines are more accurately described as inverse agonists.[2] They bind to the H1 receptor, blocking the binding of histamine and reducing the receptor's basal, constitutive activity.[2] This inhibition prevents the downstream signaling cascade typically initiated by histamine binding.

The primary signaling pathway activated by the H1 receptor involves the Gq/11 family of G proteins.[7][8] Activation of H1R by an agonist like histamine leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][10] The subsequent increase in intracellular calcium concentration, along with DAG-mediated activation of Protein Kinase C (PKC), drives various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory molecules.[4][7]

This compound blocks this entire sequence of events by preventing the initial activation of the H1 receptor by histamine.

H1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Response Cellular Responses (Inflammation, Contraction) Ca2->Response PKC->Response ER->Ca2 Releases Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Inhibits

Caption: this compound blocks the H1R-Gq/11-PLC signaling cascade.

Quantitative Data: Receptor Binding Affinity

For comparative purposes, the binding affinities of several common H1 antagonists are presented below. These values are determined through competitive radioligand binding assays, often using [3H]-mepyramine as the radioligand.[11]

CompoundReceptorKi (nM)Notes
MepyramineHistamine H11.4A potent and commonly used H1 antagonist.[11]
PromethazineHistamine H11.4A phenothiazine derivative with strong H1 antagonism.[11]
DiphenylpyralineHistamine H14.1Another first-generation antihistamine.[11]
DiphenhydramineHistamine H135A widely known first-generation antihistamine.[11]

This table summarizes Ki values for representative first-generation H1 antagonists to provide context for the expected affinity range of compounds like this compound.

Experimental Protocols

To study the effects of this compound on histamine signaling, two primary types of assays are indispensable: radioligand binding assays to determine binding affinity and functional assays to measure the downstream cellular response.

This protocol is used to determine the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[12]

Objective: To calculate the Ki value of this compound for the human H1 receptor.

Materials:

  • HEK293 cells stably transfected with the human H1 receptor.[13]

  • Cell membrane preparation from the transfected HEK293 cells.[14]

  • Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol).[15]

  • Unlabeled Competitor: this compound hydrochloride.

  • Non-specific binding control: Mianserin (10 µM) or another high-affinity H1 antagonist.[15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]

  • 96-well plates and a FilterMate™ harvester or similar vacuum filtration apparatus.[14]

  • Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[14]

  • Scintillation cocktail and a liquid scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow prep Prepare H1R-expressing cell membranes plate Plate reagents in 96-well plate: 1. 150 µL Membranes 2. 50 µL this compound (or buffer/non-specific) 3. 50 µL [3H]-mepyramine prep->plate reagents Prepare reagents: - [3H]-mepyramine (constant conc.) - this compound (serial dilutions) - Assay Buffer reagents->plate incubate Incubate at 30°C for 60 minutes with gentle agitation plate->incubate filter Rapidly filter plate contents through GF/C filters incubate->filter wash Wash filters 4x with ice-cold wash buffer filter->wash dry Dry filters (e.g., 30 min at 50°C) wash->dry count Add scintillation cocktail and count radioactivity dry->count analyze Analyze data: - Plot % inhibition vs. This compound conc. - Calculate IC50 - Convert IC50 to Ki using Cheng-Prusoff count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw the H1R-expressing cell membrane preparation on the day of the assay and resuspend the pellet in the final assay binding buffer.[14] Determine protein concentration using a BCA assay.

  • Assay Setup: The assay is performed in a final volume of 250 µL in a 96-well plate.[14]

  • Add Components: To each well, add the following in order:

    • 150 µL of the membrane suspension (typically 5-20 µg of protein).[14]

    • 50 µL of this compound solution at various concentrations (e.g., a 10-point serial dilution from 10⁻¹⁰ M to 10⁻⁵ M). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 10 µM mianserin.

    • 50 µL of [3H]-mepyramine solution at a fixed concentration (typically near its Kd, e.g., 1-5 nM).[16]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[14]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-soaked GF/C filters using a 96-well harvester.[14] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any unbound radioactivity.[14]

  • Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-mepyramine binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

This is a cell-based functional assay to measure the ability of this compound to antagonize histamine-induced increases in intracellular calcium.[7][17]

Objective: To determine the potency of this compound as an H1R antagonist by measuring its effect on histamine-stimulated calcium mobilization.

Materials:

  • HEK293 or other suitable cells expressing the human H1 receptor.[7]

  • Cell Culture Medium (e.g., DMEM with 10% FCS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and 0.1% BSA, pH 7.3.[18]

  • Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.[18]

  • Pluronic F-127.[18]

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

  • Cell Culture: Seed H1R-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer.[18]

    • Wash cells twice with assay buffer.[18]

    • Incubate cells with the loading solution for 60 minutes at room temperature in the dark.[18]

    • Wash cells three times with assay buffer to remove excess dye and allow 30 minutes for de-esterification of the dye within the cells.[18]

  • Compound Addition (Antagonist): Add various concentrations of this compound to the appropriate wells. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Measurement:

    • Place the plate in a fluorescence reader.

    • Establish a stable baseline fluorescence reading for ~90 seconds.[18]

    • Using an automated injector, add a fixed concentration of histamine (typically an EC80 concentration, e.g., ~100 nM) to the wells.[7]

    • Immediately begin recording the fluorescence intensity over time (e.g., for an additional 90 seconds).[18] For Fura-2, this involves measuring emission at 510 nm while alternating excitation between 340 nm and 380 nm.

  • Data Analysis:

    • The change in fluorescence (or the ratio of 340/380 nm for Fura-2) is proportional to the change in intracellular calcium concentration.

    • Determine the peak response for each well.

    • Plot the histamine-induced response as a function of this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for this compound's functional antagonism.

By employing these established methodologies, researchers can effectively characterize the interaction of this compound with the H1 receptor and quantify its impact on the histamine signaling pathway, thereby facilitating a deeper understanding of H1R function in health and disease.

References

Investigating the Immunomodulatory Effects of Embramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing specific immunomodulatory studies on Embramine is limited. This guide provides a comprehensive overview of the core immunomodulatory effects expected from this compound, based on its classification as a first-generation ethanolamine H1-antihistamine. The experimental data and protocols are representative of this class of compounds.

Executive Summary

This compound is a first-generation histamine H1 receptor antagonist belonging to the ethanolamine class. Beyond its primary antihistaminic activity, this compound is understood to possess significant immunomodulatory properties. These effects are primarily driven by its ability to competitively inhibit the histamine H1 receptor, thereby attenuating the pro-inflammatory cascade initiated by histamine. The core immunomodulatory actions include the stabilization of mast cells, reduction in the production of pro-inflammatory cytokines, and modulation of T-cell responses. These effects are largely attributed to the downstream inhibition of the NF-κB signaling pathway. This document outlines the key mechanisms of action, presents representative quantitative data for this class of antihistamines, details relevant experimental protocols, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Immunomodulation

As a histamine H1 receptor antagonist, this compound's immunomodulatory effects stem from its interference with the binding of histamine to its receptor on various immune and non-immune cells.[1][2] This blockade disrupts a key signaling pathway that promotes inflammation.

The primary mechanism involves the inhibition of the Gq/11 protein-coupled H1 receptor.[3][4] Activation of this receptor by histamine typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4]

  • IP3-mediated calcium release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] This calcium influx is a critical signal for the degranulation of mast cells and basophils, which releases histamine and other pro-inflammatory mediators.[1][5] By preventing this, this compound is expected to stabilize mast cells.[1]

  • DAG-mediated NF-κB activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC, in turn, is a key activator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a transcription factor that upregulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[1][7][8]

By blocking the H1 receptor, this compound is predicted to suppress the activation of NF-κB, leading to a broad anti-inflammatory effect.[1]

Quantitative Data Summary

Table 1: Inhibition of Mast Cell Degranulation

Compound ClassAssay TypeCell LineStimulantIC50 (µM)Endpoint Measured
First-Generation H1-Antihistamineβ-Hexosaminidase ReleaseRBL-2H3Antigen-IgE1 - 10β-Hexosaminidase activity
First-Generation H1-AntihistamineHistamine ReleaseRat Peritoneal Mast CellsCompound 48/805 - 20Histamine levels (Fluorometric)

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

Compound ClassCell TypeStimulantCytokineIC50 (µM)Assay
First-Generation H1-AntihistamineHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-α1 - 15ELISA
First-Generation H1-AntihistamineHuman Mast Cell Line (HMC-1)PMA + A23187IL-65 - 25ELISA
First-Generation H1-AntihistamineHuman Mast Cell Line (HMC-1)PMA + A23187IL-810 - 50ELISA

Table 3: Effect on T-Cell Proliferation

Compound ClassCell TypeMitogenConcentration (µM)% InhibitionAssay
First-Generation H1-AntihistamineHuman PBMCsPhytohemagglutinin (PHA)1020 - 40%CFSE Dye Dilution
First-Generation H1-AntihistamineMurine SplenocytesConcanavalin A (ConA)1015 - 35%BrdU Incorporation

Experimental Protocols

Mast Cell Stabilization Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Methodology:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell model.[9] Culture cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Sensitize RBL-2H3 cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

  • Compound Treatment: Wash the sensitized cells and pre-incubate with varying concentrations of this compound (or control compounds) for 1 hour at 37°C.

  • Degranulation Induction: Trigger degranulation by adding DNP-human serum albumin (HSA) (10 µg/mL) for 30 minutes at 37°C.

  • Quantification of Degranulation:

    • Collect the supernatant.

    • Measure the activity of the released lysosomal enzyme β-hexosaminidase by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).

    • Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3) and measure the absorbance at 405 nm.[10]

    • Total β-hexosaminidase release is determined by lysing a parallel set of cells with Triton X-100.

  • Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release compared to the vehicle-treated control. Determine the IC50 value.

Cytokine Production Assay

This protocol details the measurement of TNF-α and IL-6 production from macrophages.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 values.

T-Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of T-lymphocytes.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend the PBMCs in phosphate-buffered saline (PBS) and stain with 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) at a final concentration of 1 µM for 10 minutes at 37°C. Quench the staining with cold RPMI-1640 medium containing 10% FBS.

  • Cell Culture and Treatment: Seed the CFSE-labeled PBMCs in a 96-well plate at 2 x 10^5 cells/well. Add varying concentrations of this compound.

  • Mitogenic Stimulation: Stimulate T-cell proliferation by adding a mitogen such as Phytohemagglutinin (PHA) (5 µg/mL). Include unstimulated and vehicle-stimulated controls.

  • Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

  • Data Analysis: Quantify the percentage of proliferating T-cells in the CD4+ and CD8+ populations for each treatment condition.

Visualizations

Signaling Pathway Diagram

Embramine_Immunomodulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq11 Gq/11 H1_Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on NFκB_IκB NF-κB IκB PKC->NFκB_IκB Phosphorylates IκB IκB IκB NFκB_active Active NF-κB NFκB_IκB->NFκB_active Releases NFκB_nuc NF-κB NFκB_active->NFκB_nuc Translocates to Ca2_release Ca²⁺ Release Ca2_release->PKC Co-activates Degranulation Mast Cell Degranulation Ca2_release->Degranulation Triggers ER->Ca2_release Induces Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression Induces Cytokines TNF-α, IL-6, etc. Gene_Expression->Cytokines Produces This compound This compound This compound->H1_Receptor Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_analysis Analysis of Immunomodulatory Effects cluster_results Data Interpretation Cell_Culture 1. Immune Cell Culture (e.g., Macrophages, Mast Cells, PBMCs) Pre_Incubation 3. Pre-incubate Cells with this compound Cell_Culture->Pre_Incubation Compound_Prep 2. Prepare this compound Dilutions Compound_Prep->Pre_Incubation Stimulation 4. Add Pro-inflammatory Stimulus (e.g., LPS, Antigen, Mitogen) Pre_Incubation->Stimulation Endpoint_1 5a. Cytokine Analysis (ELISA) Stimulation->Endpoint_1 Endpoint_2 5b. Degranulation Assay (β-Hexosaminidase) Stimulation->Endpoint_2 Endpoint_3 5c. Proliferation Assay (Flow Cytometry) Stimulation->Endpoint_3 Data_Analysis 6. Data Analysis (IC50, % Inhibition) Endpoint_1->Data_Analysis Endpoint_2->Data_Analysis Endpoint_3->Data_Analysis Conclusion 7. Determine Immunomodulatory Profile of this compound Data_Analysis->Conclusion

References

Embramine in Cell Biology: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embramine is a first-generation antihistamine, primarily classified as a histamine H1 receptor antagonist. While its clinical application in allergy relief is established, its utility as a specific tool in fundamental cell biology research appears to be limited based on currently available scientific literature. This document summarizes the known pharmacological profile of this compound and explores its potential, yet largely uninvestigated, applications in studying cellular processes. Due to a scarcity of specific research on this compound at the cellular level, this guide will also extrapolate potential areas of investigation based on the broader understanding of H1 antihistamine action.

Introduction

This compound, also known by the synonym Mebrophenhydramine, is a first-generation ethylenediamine derivative antihistamine.[1] Like other drugs in its class, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[2] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The blockade of the H1 receptor by antagonists like this compound mitigates the classic symptoms of allergy, such as increased vascular permeability, pruritus, and smooth muscle contraction.[2][3]

While the physiological effects of this compound are well-documented, its specific applications as a molecular probe in cell biology are not extensively reported. This guide aims to provide a comprehensive overview of what is known and to identify potential avenues for future research into its cellular effects.

Mechanism of Action and Known Cellular Targets

This compound's principal molecular target is the histamine H1 receptor (H1R) .[1] As a competitive antagonist, this compound binds to the H1R without activating it, thereby preventing histamine from binding and initiating downstream signaling cascades.

The Histamine H1 Receptor Signaling Pathway

The H1 receptor is a Gq/11-coupled GPCR. Upon activation by histamine, it initiates a signaling cascade that is fundamental to the allergic and inflammatory response. Understanding this pathway is key to postulating the cellular effects of this compound.

H1R_Signaling Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Ca2->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Figure 1: Simplified Histamine H1 Receptor Signaling Pathway.

By blocking this initial binding step, this compound would be expected to inhibit all downstream events, including the activation of Phospholipase C (PLC), the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), the release of intracellular calcium, and the activation of Protein Kinase C (PKC) and subsequent signaling pathways like NF-κB.[2]

Potential Applications in Cell Biology Research

Given the lack of specific studies on this compound, its potential applications can be inferred from the known roles of the H1 receptor and the effects of other first-generation antihistamines.

Investigation of Inflammatory Processes

As an H1 receptor antagonist, this compound could be utilized to study the role of histamine in inflammatory responses in various cell types, such as endothelial cells, smooth muscle cells, and immune cells. By blocking H1R signaling, researchers could dissect the contribution of this pathway to the expression of pro-inflammatory cytokines and adhesion molecules.

Studies on Neuronal Signaling

First-generation antihistamines, including this compound, are known to cross the blood-brain barrier and cause sedation, indicating an effect on the central nervous system.[4] This property could be exploited in neuroscience research to investigate the role of histaminergic signaling in neuronal excitability, sleep-wake cycles, and cognitive functions at the cellular level.

Cancer Research

Emerging evidence suggests a role for histamine and its receptors in tumor growth and immune evasion. Some studies on other H1 antihistamines have suggested potential anti-cancer effects.[2] this compound could potentially be used to explore the involvement of the H1 receptor in cancer cell proliferation, migration, and the tumor microenvironment.

Experimental Protocols (Hypothetical)

As no specific experimental protocols using this compound in a cell biology context were identified, the following are hypothetical examples based on standard cell-based assays.

Calcium Imaging Assay to Confirm H1R Antagonism

This experiment would confirm that this compound can block histamine-induced calcium release.

Objective: To determine the inhibitory effect of this compound on histamine-induced intracellular calcium mobilization.

Cell Line: A cell line endogenously expressing the H1 receptor (e.g., HeLa cells or human umbilical vein endothelial cells - HUVECs).

Methodology:

  • Culture cells to 80-90% confluency in a 96-well black-walled imaging plate.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Pre-incubate the cells with varying concentrations of this compound hydrochloride for a specified time (e.g., 15-30 minutes).

  • Establish a baseline fluorescence reading using a plate reader or fluorescence microscope.

  • Add a known concentration of histamine to stimulate the H1 receptor.

  • Record the change in fluorescence intensity over time.

  • Calculate the percentage of inhibition of the histamine response by this compound at each concentration.

NF-κB Reporter Assay

This assay would investigate the effect of this compound on a key inflammatory transcription factor.

Objective: To assess the ability of this compound to inhibit histamine-induced NF-κB activation.

Cell Line: A cell line co-transfected with an H1 receptor expression vector (if not endogenously expressed) and an NF-κB-luciferase reporter construct.

Methodology:

  • Seed transfected cells in a 96-well plate.

  • After 24 hours, replace the medium with a serum-free medium.

  • Pre-treat cells with different concentrations of this compound hydrochloride for 1 hour.

  • Stimulate the cells with histamine for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

Quantitative Data (Illustrative)

No specific quantitative data for this compound in cellular assays were found in the public domain. The following table is an illustrative example of how such data could be presented.

Assay TypeCell LineParameter MeasuredThis compound ConcentrationResult (Hypothetical)
Calcium MobilizationHeLaIC500.1 - 10 µM1.2 µM
NF-κB ReporterHEK293-H1R% Inhibition @ 10 µM10 µM85%
Cytokine Release (ELISA)HUVECIL-6 Secretion5 µM60% reduction

Logical Workflow for Investigating this compound's Cellular Effects

The following diagram illustrates a potential workflow for characterizing the cellular effects of this compound.

Embramine_Workflow Start Start: Characterize this compound's Cellular Effects Target_Validation Target Validation: Confirm H1R Antagonism Start->Target_Validation Dose_Response Dose-Response and Cytotoxicity Assays Target_Validation->Dose_Response Determine effective non-toxic concentrations Pathway_Analysis Downstream Pathway Analysis Dose_Response->Pathway_Analysis Functional_Assays Cellular Functional Assays Pathway_Analysis->Functional_Assays Correlate signaling with function Conclusion Conclusion: Elucidate Cellular Mechanism Functional_Assays->Conclusion

Figure 2: Experimental workflow for this compound research.

Conclusion and Future Directions

This compound, as a first-generation H1 antihistamine, holds theoretical potential as a tool for cell biology research, particularly in the fields of inflammation, neuroscience, and oncology. However, a significant gap exists in the scientific literature regarding its specific cellular effects. Future research should focus on systematically characterizing its activity in various cell-based models to validate its utility as a specific H1R antagonist probe and to uncover any potential off-target effects. Such studies would be invaluable in determining whether this compound can be a useful addition to the pharmacopeia of cell biologists.

References

Methodological & Application

Protocol for Using Embramine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

1. Introduction

Embramine is a first-generation antihistamine and anticholinergic agent.[1] It primarily functions as a histamine H1 receptor antagonist, blocking the action of histamine and thereby alleviating allergic symptoms.[2] Beyond its antihistaminergic effects, like other H1-receptor antagonists, it may possess anti-inflammatory properties through the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB).[1][2] This document provides detailed protocols for the use of this compound hydrochloride in cell culture experiments, focusing on the assessment of its cytotoxic effects and its impact on cell signaling pathways.

2. Mechanism of Action

This compound, as a histamine H1 receptor antagonist, competitively inhibits the binding of histamine to H1 receptors. This action blocks the downstream signaling cascades typically initiated by histamine, which are involved in allergic and inflammatory responses.[2] One of the key pathways affected is the NF-κB signaling pathway. Activation of the H1 receptor by histamine can lead to the activation of NF-κB, a crucial regulator of inflammatory gene expression. By blocking the H1 receptor, this compound can prevent or reduce the activation of NF-κB.[1][2]

3. Data Presentation

Quantitative data from in vitro experiments are essential for characterizing the biological activity of a compound. Due to the limited availability of specific published cytotoxicity data for this compound, the following tables are provided as templates for recording experimentally determined values. Researchers should perform dose-response and time-course experiments to populate these tables for their specific cell lines of interest.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference (Internal Experiment ID)
e.g., A549e.g., MTTe.g., 48Enter ValueEnter ID
e.g., HeLae.g., MTTe.g., 48Enter ValueEnter ID
e.g., MCF-7e.g., MTTe.g., 72Enter ValueEnter ID

Table 2: Optimal Concentration Range of this compound for In Vitro Studies

Cell LineAssay TypeIncubation Time (hours)No-Observed-Adverse-Effect Level (NOAEL) (µM)Lowest-Observed-Adverse-Effect Level (LOAEL) (µM)Effective Concentration Range (µM)
e.g., A549e.g., NF-κB Reporter Assaye.g., 24Enter ValueEnter ValueEnter Range
e.g., HeLae.g., Gene Expression Analysise.g., 24Enter ValueEnter ValueEnter Range

Experimental Protocols

4. Preparation of this compound Stock Solution

  • Compound: this compound hydrochloride

  • Solvent: Sterile deionized water or a suitable buffer (e.g., PBS). The choice of solvent may depend on the specific experimental requirements and the final desired concentration.

  • Procedure:

    • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile deionized water or buffer to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

5. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[3][4]

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound hydrochloride stock solution

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with for a first-generation antihistamine might be from 0.1 µM to 100 µM.

      • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

      • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Histamine H1 Receptor-Mediated NF-κB Signaling Pathway

G cluster_complex Cytoplasm Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R This compound This compound This compound->H1R PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Activates NFkB_IkB NF-κB-IκB (Inactive)

Caption: H1 Receptor-NF-κB Signaling Pathway

Experimental Workflow for Determining this compound Cytotoxicity

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound (24h, 48h, 72h) incubate_24h->treat_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Analyze Data: - % Viability - Dose-Response Curve - IC50 Calculation read_plate->analyze end End analyze->end

Caption: Cytotoxicity Assay Workflow

References

Application Notes and Protocols: Embramine Dose-Response Curve in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embramine is an ethanolamine-class antihistamine known for its activity as a histamine H1 receptor antagonist.[1][2] The histamine H1 receptor is expressed in both neuronal and glial cells and plays a role in various neurological processes, including sleep-wake cycles, memory, and learning.[3] Understanding the dose-dependent effects of compounds like this compound on primary neurons is crucial for neuropharmacological research and the development of novel therapeutics targeting neurological disorders. These application notes provide a comprehensive protocol for establishing a primary neuronal culture, performing a dose-response study with this compound, and assessing its effects on neuronal viability and activity.

Data Presentation: Hypothetical Dose-Response of this compound on Primary Cortical Neurons

The following tables summarize hypothetical quantitative data illustrating a potential dose-response relationship of this compound on primary cortical neurons after a 24-hour incubation period. This data is provided as a template for expected results from the protocols outlined below.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

This compound Concentration (µM)% Viability (Mean ± SEM)
0 (Vehicle Control)100 ± 2.5
0.198.7 ± 3.1
195.2 ± 2.8
1088.4 ± 4.5
5065.1 ± 5.2
10042.3 ± 6.1

Table 2: Effect of this compound on Neuronal Activity (Calcium Imaging - Fluo-4 AM)

This compound Concentration (µM)Relative Fluorescence Units (RFU) (Mean ± SEM)% Inhibition of KCl-induced Depolarization
0 (Vehicle Control)15,234 ± 8500
0.113,876 ± 7909
111,560 ± 64024
107,890 ± 43048
504,123 ± 31073
1002,543 ± 25083

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary neurons.[4][5][6][7][8]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Poly-L-lysine or Poly-D-lysine

  • Laminin

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX supplement

  • Penicillin-Streptomycin solution

  • Papain and DNase I

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Sterile dissection tools

  • Cell culture plates or coverslips

Procedure:

  • Coating Cultureware:

    • Aseptically coat culture plates or coverslips with 1 mg/mL poly-L-lysine in sterile water overnight at 37°C.[4]

    • Wash three times with sterile water and allow to dry.

    • For enhanced attachment and neurite outgrowth, optionally coat with 20 µg/mL laminin for at least 2 hours at 37°C before plating.

  • Tissue Dissection and Dissociation:

    • Euthanize pregnant E18 dam according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the cerebral cortices from the embryonic brains in ice-cold HBSS.

    • Mince the cortical tissue into small pieces.

    • Incubate the tissue in a papain/DNase I solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes to enzymatically dissociate the tissue.[8]

    • Neutralize the enzyme with a solution containing a trypsin inhibitor or FBS.

  • Cell Plating and Culture:

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a density of 2.5 x 10^5 to 6 x 10^5 cells/well in a 12-well or 6-well plate, respectively, in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.[5]

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Replace half of the culture medium every 2-3 days.

    • Allow the neurons to mature in vitro for at least 7-10 days before initiating drug treatment.

This compound Dose-Response Treatment

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile DMSO (or appropriate solvent)

  • Mature primary neuronal cultures (DIV 7-10)

  • Culture medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).

  • Treatment:

    • Carefully remove half of the medium from each well of the mature neuronal cultures.

    • Add an equal volume of the prepared this compound working solutions or vehicle control medium to the respective wells.

    • Incubate the treated neurons for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of viable cells.[9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Assessment of Neuronal Activity (Calcium Imaging)

This method assesses changes in intracellular calcium, a proxy for neuronal activity, using a fluorescent calcium indicator.[10]

Materials:

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • HBSS with calcium and magnesium

  • Potassium chloride (KCl) solution (for inducing depolarization)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Prepare a Fluo-4 AM loading solution in HBSS.

  • After this compound treatment, wash the cells with HBSS.

  • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

  • Wash the cells again with HBSS to remove excess dye.

  • Acquire baseline fluorescence readings.

  • To assess the inhibitory effect of this compound, stimulate the neurons with a high concentration of KCl (e.g., 50 mM) to induce depolarization and measure the peak fluorescence intensity.

  • Compare the KCl-induced calcium influx in this compound-treated neurons to that in vehicle-treated controls.

Visualizations

Signaling Pathway of H1 Receptor Antagonism

H1_Receptor_Antagonism Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq_alpha Gqα H1R->Gq_alpha PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Neuronal Effects Ca_release->Downstream PKC->Downstream

Caption: H1 Receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for Dose-Response Study

Dose_Response_Workflow Culture 1. Primary Neuron Culture (DIV 7-10) Treatment 2. This compound Treatment (0.1 to 100 µM, 24h) Culture->Treatment Viability 3a. Neuronal Viability Assay (e.g., MTT) Treatment->Viability Activity 3b. Neuronal Activity Assay (e.g., Calcium Imaging) Treatment->Activity Data_Analysis 4. Data Analysis (Dose-Response Curve Generation) Viability->Data_Analysis Activity->Data_Analysis

Caption: Workflow for this compound dose-response analysis in primary neurons.

References

Application Note: In Vitro Assays for Measuring Embramine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Embramine is a first-generation ethanolamine antihistamine and anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR).[2][3][4] Upon activation by histamine, the H1R primarily couples to the Gq/11 family of G proteins, initiating a signaling cascade that results in increased intracellular calcium and subsequent physiological responses associated with allergic reactions.[5][6] this compound blocks this action by binding to the H1 receptor, thereby alleviating allergic symptoms.[2][7] This document provides detailed protocols for in vitro assays designed to characterize the binding and functional activity of this compound at the H1 receptor.

Histamine H1 Receptor Signaling Pathway

The H1 receptor signaling pathway is a critical target for antihistamines. Histamine binding to the H1R activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ activates various downstream cellular responses. This compound acts as an inverse agonist or antagonist, binding to the H1R to prevent histamine-mediated activation of this pathway.[8][9]

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor (H1R) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Stimulates Release Ca_Cytoplasm ↑ Intracellular Ca²⁺ Ca_ER->Ca_Cytoplasm Response Cellular Response (e.g., Allergic Reaction) Ca_Cytoplasm->Response Leads to

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Data Presentation: Pharmacological Profile of a Typical H1 Antagonist

The following tables summarize representative quantitative data that can be obtained from the described in vitro assays for an H1 antagonist like this compound.

Table 1: Receptor Binding Affinity

Compound Radioligand Kᵢ (nM)
This compound (Example) [³H]-Mepyramine 5.2

| Mepyramine (Control) | [³H]-Mepyramine | 2.1 |

Table 2: Functional Antagonist Activity

Assay Type Measured Response Antagonist IC₅₀ (nM)
Calcium Flux Inhibition of Histamine-induced Ca²⁺ Release This compound (Example) 12.5
IP-One Accumulation Inhibition of Histamine-induced IP₁ This compound (Example) 15.8

| Histamine Release | Inhibition of IgE-mediated Release | this compound (Example) | 25.3 |

Experimental Protocols

Protocol 1: H1 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the H1 receptor by measuring its ability to compete with a known radiolabeled H1R antagonist, [³H]-mepyramine.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing H1 receptor (e.g., from HEK293-H1R cells) start->prep incubation Incubate membranes with: 1. [³H]-mepyramine (constant concentration) 2. Varying concentrations of this compound prep->incubation equilibrium Allow binding to reach equilibrium (e.g., 60 min at 25°C) incubation->equilibrium separation Separate bound from free radioligand (Rapid filtration over glass fiber filters) equilibrium->separation wash Wash filters to remove non-specific binding separation->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analysis Analyze data: Plot % inhibition vs. This compound concentration Calculate IC₅₀ and Kᵢ values scintillation->analysis end End analysis->end

Caption: Workflow for the H1 receptor competitive radioligand binding assay.

Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • 50 µL of assay buffer (50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).

      • 50 µL of [³H]-mepyramine at a final concentration of ~1 nM.

      • 50 µL of varying concentrations of this compound or vehicle control.

      • 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Define non-specific binding by adding a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine) to a set of control wells.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percent inhibition of specific binding at each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Functional Calcium Flux Assay

This protocol measures the ability of this compound to function as an antagonist by quantifying its inhibition of histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Calcium_Flux_Workflow start Start plating Plate H1R-expressing cells (e.g., CHO-H1R, HEK-H1R) in a 96-well plate start->plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound or vehicle control dye_loading->pre_incubation stimulation Add Histamine (agonist) at EC₈₀ concentration to stimulate the H1 receptor pre_incubation->stimulation measurement Measure fluorescence intensity over time using a plate reader (e.g., FLIPR, FlexStation) stimulation->measurement analysis Analyze data: Plot fluorescence response vs. time Calculate % inhibition for each this compound concentration measurement->analysis dose_response Generate a dose-response curve and calculate the IC₅₀ value analysis->dose_response end End dose_response->end

Caption: Workflow for a cell-based calcium flux functional assay.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human H1 receptor.

    • Plate the cells into black-walled, clear-bottom 96-well microplates and grow to ~90% confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C. Probenecid is often included to prevent dye leakage.

    • After incubation, wash the cells gently with the assay buffer to remove excess dye.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. Include vehicle-only wells as a control (0% inhibition) and wells with a known saturating concentration of an H1 antagonist as a positive control (100% inhibition).

  • Agonist Stimulation and Measurement:

    • Prepare a solution of histamine in the assay buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Inject the histamine solution into all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium concentration.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the histamine-induced response.

References

Investigating the Potential of Embramine in Modulating Mast Cell Degranulation: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application framework for investigating the potential effects of Embramine, a first-generation antihistamine with anticholinergic properties, on mast cell degranulation. While direct studies on this compound's role as a mast cell stabilizer are not extensively documented, its classification as an H1-antihistamine suggests a potential, yet uncharacterized, modulatory effect on mast cell activity. This application note outlines the theoretical basis for such an investigation and provides comprehensive protocols for in vitro mast cell degranulation assays to quantify the effects of this compound on mediator release. The provided methodologies, data presentation structures, and pathway diagrams are intended to guide researchers in designing and executing experiments to elucidate the potential of this compound in this context.

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Upon activation by various stimuli, including allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators such as histamine, proteases (e.g., tryptase and chymase), cytokines, and lipid mediators.[1] The inhibition of mast cell degranulation is a key therapeutic strategy for the management of allergic disorders.[2][3]

This compound is a first-generation H1-antihistamine. While the primary mechanism of action of H1-antihistamines is the competitive antagonism of histamine at H1 receptors, some first-generation antihistamines have been reported to possess additional anti-allergic properties, including potential mast cell-stabilizing effects.[4][5][6] These effects are often observed at concentrations higher than those required for H1 receptor antagonism and the underlying mechanisms are not fully understood.[4]

This application note proposes a framework for the systematic investigation of this compound's effects on mast cell degranulation. The following sections provide detailed protocols for cell culture, induction of degranulation, and quantification of released mediators, which can be adapted to evaluate the inhibitory or modulatory potential of this compound.

Proposed Signaling Pathways in Mast Cell Degranulation

The IgE-mediated degranulation of mast cells is initiated by the aggregation of FcεRI receptors, which triggers a complex intracellular signaling cascade. A simplified representation of this pathway, which could be potentially modulated by compounds like this compound, is depicted below.

MastCell_Degranulation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Granule Granule Ca_cyto->Granule Fusion PKC->Granule Fusion Mediators Mediator Release Granule->Mediators Experimental_Workflow cluster_assays Quantification A 1. Mast Cell Culture & Sensitization (e.g., with anti-DNP IgE) B 2. Pre-incubation with this compound (Varying concentrations) A->B C 3. Induction of Degranulation (e.g., with DNP-HSA) B->C D 4. Harvest Supernatant & Cell Lysate C->D E β-Hexosaminidase Assay D->E F Histamine Assay (ELISA) D->F G Tryptase Assay D->G H Cell Viability Assay (e.g., MTT) D->H

References

Embramine: A Pharmacological Tool for Probing Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Embramine is a first-generation ethanolamine H1-antihistamine that competitively antagonizes the histamine H1 receptor. Its utility in immunology research extends beyond its primary antihistaminergic effects, offering a valuable tool to investigate the intricate signaling pathways that govern immune cell function and inflammatory responses. By modulating the histamine H1 receptor, this compound allows for the dissection of histamine's role in immunity and provides a pharmacological means to interfere with key inflammatory signaling cascades.

These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in fundamental immunology research.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the blockade of the histamine H1 receptor. This action disrupts the downstream signaling cascades initiated by histamine binding, leading to a reduction in pro-inflammatory responses. The key pathways affected are the Phospholipase C (PLC)/Phosphatidylinositol 4,5-bisphosphate (PIP2) pathway and the subsequent activation of the NF-κB transcription factor.

  • Inhibition of the PLC/PIP2 Signaling Pathway: Histamine binding to the H1 receptor activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound, by blocking the H1 receptor, prevents this cascade, thereby attenuating the downstream effects of Ca2+ mobilization and PKC activation.

  • Suppression of NF-κB Activation: The activation of the H1 receptor is linked to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the immune response.[1] NF-κB controls the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][2] By inhibiting the upstream signals originating from the H1 receptor, this compound effectively reduces the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of its target genes.[1][3]

The culmination of these actions leads to several key immunological outcomes:

  • Reduced Pro-inflammatory Cytokine Production: By suppressing NF-κB activation, this compound can decrease the production of key pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[2]

  • Decreased Antigen Presentation: H1-antihistamines can interfere with antigen presentation, a critical step in the initiation of adaptive immune responses.[1]

  • Stabilization of Mast Cells: By blocking the H1 receptor, this compound can contribute to the stabilization of mast cells, reducing the release of histamine and other inflammatory mediators.[1]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general overview of the expected effects and the typical concentration ranges for first-generation H1-antihistamines in in vitro immunology studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

ParameterImmune Cell TypeTypical Concentration Range (in vitro)Expected Effect
Cytokine Production (e.g., TNF-α, IL-6)Macrophages, Monocytes, T cells1 - 50 µMInhibition
T Cell ProliferationT lymphocytes1 - 50 µMInhibition
NF-κB ActivationVarious immune cells1 - 50 µMInhibition
Intracellular Calcium MobilizationVarious immune cells0.1 - 20 µMInhibition

Mandatory Visualizations

Embramine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates IKK IKK Complex PKC->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Translocates & Activates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases

Caption: this compound's mechanism of action on the H1 receptor signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture 1. Culture Immune Cells (e.g., Macrophages, T cells) Stimulate 2. Stimulate Cells (e.g., LPS, anti-CD3/CD28) Culture->Stimulate Treat 3. Treat with this compound (Dose-response concentrations) Stimulate->Treat Cytokine 4a. Cytokine Analysis (ELISA, CBA) Treat->Cytokine Proliferation 4b. Proliferation Assay (e.g., CFSE, MTT) Treat->Proliferation NFkB 4c. NF-κB Activation Assay (Western Blot, Reporter Assay) Treat->NFkB Calcium 4d. Calcium Flux Assay (Fluorescent indicators) Treat->Calcium Analyze 5. Quantify and Analyze Data Cytokine->Analyze Proliferation->Analyze NFkB->Analyze Calcium->Analyze

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on immune cells. It is crucial to optimize reagent concentrations, incubation times, and cell numbers for each specific experimental system.

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound hydrochloride (dissolved in a suitable solvent, e.g., water or DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Prepare a working solution of LPS (e.g., 1 µg/mL) in complete medium. Add 10 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-24 hours in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cytokines in each sample. Plot the cytokine concentration against the this compound concentration to determine the dose-dependent inhibitory effect.

Protocol 2: T Cell Proliferation Assay using CFSE

Objective: To assess the effect of this compound on the proliferation of T cells following stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • This compound hydrochloride

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • CFSE Staining: Resuspend PBMCs or T cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium. Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete medium to remove excess CFSE.

  • Cell Seeding and Treatment: Resuspend the CFSE-labeled cells in complete medium and seed them in a 96-well plate at 2 x 10^5 cells/well. Add serial dilutions of this compound or vehicle control.

  • Stimulation: Add anti-CD3/anti-CD28 antibodies to the appropriate wells to stimulate T cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash them with FACS buffer. Acquire the cells on a flow cytometer.

  • Data Analysis: Analyze the CFSE fluorescence in the T cell population. Proliferating cells will show a sequential halving of CFSE intensity. Quantify the percentage of proliferated cells in each condition.

Protocol 3: Western Blot for NF-κB p65 Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of the NF-κB p65 subunit, a key step in its activation.

Materials:

  • Immune cells of interest (e.g., macrophages, T cells)

  • Appropriate cell culture medium and reagents

  • Stimulant (e.g., LPS, TNF-α)

  • This compound hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with the appropriate agonist for a short period (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p65 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Densitometrically quantify the band intensities. Normalize the phospho-p65 signal to the total p65 and loading control signals. Compare the levels of p65 phosphorylation between different treatment groups.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Embramine Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of Embramine in cell culture media.

Frequently Asked Questions (FAQs)

1. What should I do first if I see a precipitate after adding this compound to my cell culture media?

When you observe turbidity or visible particles after adding this compound, it is crucial to determine if it is indeed this compound precipitation or another issue like contamination.

Initial Verification Steps:

  • Microscopic Examination: Visually inspect a sample of the media under a microscope. Crystalline or amorphous precipitates will appear different from microbial contamination (e.g., bacteria, yeast).

  • Control Comparison: Compare the problematic culture with a control culture (vehicle-only, without this compound). This will help you confirm that the precipitate is related to the addition of this compound.

  • Check for Contamination: If you suspect microbial contamination, perform standard sterility tests.

2. What are the most common reasons for this compound precipitation in cell culture media?

This compound, as an antihistamine, is a weakly basic compound. Its solubility can be affected by several factors in the complex environment of cell culture media. The most common causes are summarized in the table below.

Cause Description Potential Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit in an aqueous environment.Perform a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions.
Improper pH of Media As a weak base, this compound is more soluble at a lower (more acidic) pH. Standard cell culture media is typically buffered around pH 7.2-7.4, where this compound's solubility is reduced.Use a buffered media formulation that is more stable. Consider preparing the final dilution in a slightly more acidic buffer before adding to the full volume of media, if compatible with your cells.
"Salting Out" Effect High concentrations of salts in the media can decrease the solubility of other solutes, including this compound.[1]When preparing media from concentrates, ensure proper dilution to the recommended 1x concentration.[1]
Solvent Shock Rapidly diluting a concentrated stock of this compound (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.Add the stock solution drop-wise to the media while gently vortexing or swirling.[2] A stepwise dilution may also be beneficial.[3]
Temperature Fluctuations Temperature shifts, such as moving media from cold storage to a warm incubator, can affect the solubility of media components and the added compound.[1][4]Allow media to equilibrate to the experimental temperature (e.g., 37°C) before adding this compound.
Interaction with Media Components This compound may interact with proteins (if using serum), or metal ions in the media, leading to the formation of insoluble complexes.[5]If using serum, consider reducing the serum concentration or using a serum-free formulation. Evaluate the compatibility of this compound with specific media supplements.

3. How should I properly prepare this compound solutions to avoid precipitation?

The key to preventing precipitation is a careful and systematic approach to dissolving and diluting the compound.

Detailed Protocol for this compound Solution Preparation:

  • Prepare a High-Concentration Stock Solution:

    • Based on available data, this compound hydrochloride is soluble in organic solvents like DMSO and ethanol.[6]

    • Weigh the required amount of this compound powder accurately.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming to 37°C or brief sonication can aid this process.[7]

    • Note: The final concentration of the organic solvent in the cell culture media should typically not exceed 0.5% to avoid solvent toxicity to the cells.[3]

  • Perform an Intermediate Dilution (Optional but Recommended):

    • To avoid "solvent shock," it is often beneficial to perform an intermediate dilution of the stock solution in a serum-free medium or a buffered salt solution (e.g., PBS).

  • Prepare the Final Working Solution:

    • Warm the cell culture media to the temperature of use (e.g., 37°C).

    • While gently swirling the media, add the stock or intermediate solution drop-by-drop to achieve the desired final concentration.

    • Visually inspect the solution for any signs of precipitation after addition.

Solvent Recommended Stock Concentration Maximum Final Concentration in Media
DMSO10 - 50 mM< 0.5%
Ethanol10 - 30 mg/ml[6]< 0.5%

4. What is the role of pH in this compound precipitation and how can I manage it?

The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound, being a weak base, will exist in a more soluble, protonated (charged) state at a lower pH and a less soluble, neutral (uncharged) state at a higher pH. Since cell culture media is buffered to a physiological pH of ~7.4, this can push this compound towards its less soluble form.

Figure 1: pH-Dependent Solubility of a Weak Base (this compound) cluster_0 Low pH (Acidic) cluster_1 High pH (Physiological/Alkaline) Low_pH This compound-H+ (Protonated) Soluble High Solubility Low_pH->Soluble Favored State Equilibrium Low_pH->Equilibrium High_pH This compound (Neutral) Insoluble Low Solubility (Precipitation Risk) High_pH->Insoluble Favored State Equilibrium->High_pH caption Figure 1: pH-Dependent Solubility of a Weak Base (this compound)

Figure 1: pH-Dependent Solubility of a Weak Base (this compound)

Managing pH Effects:

  • Use HEPES-buffered media: Media buffered with HEPES can offer more stable pH control compared to bicarbonate-based buffers, especially in incubators with fluctuating CO2 levels.

  • Avoid pH shifts: Ensure that all solutions and media are properly buffered and that their pH is within the recommended range before mixing.

5. Could components in my cell culture media be causing the precipitation?

Yes, interactions between this compound and media components can lead to precipitation.

  • Serum Proteins: Fetal Bovine Serum (FBS) contains a high concentration of proteins, such as albumin, which can bind to drugs. While this can sometimes increase the solubility of hydrophobic compounds, it can also lead to the formation of insoluble drug-protein complexes. If you observe precipitation in serum-containing media, try reducing the serum percentage or switching to a serum-free formulation for your experiment.

  • Salts and Ions: As mentioned, high concentrations of salts can lead to a "salting out" effect. Additionally, certain ions like phosphates and carbonates can form insoluble salts with some drug molecules, especially at higher pH.[5][8]

6. What is a systematic workflow for troubleshooting this compound precipitation?

A logical, step-by-step approach is the most effective way to identify and resolve the cause of precipitation.

Figure 2: Troubleshooting Workflow for this compound Precipitation Start Precipitate Observed Confirm 1. Confirm Precipitate (Microscopy vs. Control) Start->Confirm Check_Prep 2. Review Preparation Protocol (Solvent, Concentration, Dilution) Confirm->Check_Prep Test_Solubility 3. Test Solubility Limit (Serial Dilution in Media) Check_Prep->Test_Solubility Adjust_pH 4. Evaluate pH Effect (Use different buffered media) Test_Solubility->Adjust_pH Modify_Media 5. Assess Media Components (Reduce serum, check supplements) Adjust_pH->Modify_Media Resolved Issue Resolved Modify_Media->Resolved If successful Contact_Support Contact Technical Support Modify_Media->Contact_Support If unresolved

Figure 2: Troubleshooting Workflow for this compound Precipitation

By following these FAQs and systematic troubleshooting steps, researchers can effectively address and prevent the issue of this compound precipitation, ensuring the reliability and reproducibility of their cell culture experiments.

References

Overcoming low signal-to-noise ratio in Embramine binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Embramine binding assays. The following information is designed to help overcome common challenges, particularly low signal-to-noise ratios, and to provide a foundation for developing robust and reproducible assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in binding assays?

A1: this compound is a first-generation ethanolamine H1-antihistamine with anticholinergic properties.[1][2][3][4] Binding assays are crucial for characterizing its affinity and selectivity for the histamine H1 receptor, which is a G protein-coupled receptor (GPCR) involved in allergic and inflammatory responses.[1][5][6] Understanding these binding characteristics is essential for drug development and pharmacological research.

Q2: What are the common types of binding assays used for this compound?

A2: The most common binding assays for H1 receptor antagonists like this compound are radioligand binding assays and fluorescence-based assays.[7]

  • Radioligand Binding Assays: These typically involve a radiolabeled antagonist, such as [³H]-mepyramine, that competes with unlabeled this compound for binding to the H1 receptor.[7][8]

  • Fluorescence Polarization (FP) Assays: These assays use a fluorescently labeled ligand (tracer) that, when bound to the larger receptor molecule, exhibits a higher fluorescence polarization.[9][10] Unlabeled this compound competes with the tracer, leading to a decrease in polarization.[9]

Q3: What is a "low signal-to-noise ratio" and why is it a problem?

A3: The signal-to-noise ratio (S/N) is a measure of the strength of the specific binding signal relative to the background noise. A low S/N ratio indicates that the background noise is high or the specific signal is weak, making it difficult to obtain reliable and reproducible data. This can lead to inaccurate determination of binding affinities and other pharmacological parameters.

Q4: How is the signal-to-noise ratio calculated in a binding assay?

A4: The signal-to-noise ratio can be calculated using the following formula:

S/N = (Total Binding - Nonspecific Binding) / Nonspecific Binding

A higher S/N ratio is desirable for a robust assay.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio in this compound binding assays can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Troubleshooting Workflow

G cluster_start cluster_diagnosis cluster_nsb_solutions cluster_signal_solutions cluster_end start Low Signal-to-Noise Ratio high_nsb High Nonspecific Binding (NSB)? start->high_nsb low_signal Low Specific Binding Signal? start->low_signal high_nsb->low_signal No optimize_blocking Optimize Blocking Agents (e.g., BSA, PEI) high_nsb->optimize_blocking Yes increase_receptor Increase Receptor Concentration low_signal->increase_receptor Yes reduce_ligand Reduce Radioligand/ Tracer Concentration optimize_blocking->reduce_ligand optimize_wash Optimize Wash Steps (Filtration Assays) reduce_ligand->optimize_wash check_membranes Assess Membrane/ Receptor Quality optimize_wash->check_membranes end Improved S/N Ratio check_membranes->end check_reagents Verify Reagent Integrity (this compound, Ligand) increase_receptor->check_reagents optimize_incubation Optimize Incubation Time and Temperature check_reagents->optimize_incubation check_buffer Evaluate Buffer Composition (pH, ions) optimize_incubation->check_buffer check_buffer->end G prep Prepare Reagents: - H1 Receptor Membranes - [³H]-mepyramine - this compound dilutions - Binding & Wash Buffers incubation Incubate: - Membranes - [³H]-mepyramine - this compound or buffer (60-120 min at RT) prep->incubation filtration Filtration: - Rapidly filter through  PEI-coated filter plate incubation->filtration wash Wash: - 3-5 times with  ice-cold wash buffer filtration->wash scintillation Scintillation Counting: - Dry filter plate - Add scintillation cocktail - Count in a microplate  scintillation counter wash->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff equation scintillation->analysis G prep Prepare Reagents: - H1 Receptor - Fluorescent Tracer - this compound dilutions - Assay Buffer incubation Incubate: - Receptor, Tracer, and  this compound or buffer (Equilibration time) prep->incubation read_plate Read Plate: - Measure fluorescence  polarization in a  plate reader incubation->read_plate analysis Data Analysis: - Determine IC50 - Calculate Ki read_plate->analysis G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

References

Best practices for long-term storage of Embramine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage of Embramine stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

This compound hydrochloride is sparingly soluble in aqueous solutions. For research purposes, it is advisable to use organic solvents. Based on available solubility data, Dimethylformamide (DMF) is a suitable solvent. This compound is also slightly soluble in ethanol, methanol, and acetone. The choice of solvent should be compatible with your downstream experimental assays.

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

While specific long-term stability data for this compound is limited, general best practices for similar compounds, such as other antihistamines, suggest that storage at low temperatures is crucial for maintaining stability. It is recommended to store this compound stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2°C to 8°C may be acceptable.

Q3: How long can I store this compound stock solutions?

The exact shelf-life of this compound stock solutions is not well-documented. However, based on stability studies of structurally similar antihistamines like diphenhydramine, it is recommended to prepare fresh solutions for critical experiments. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. A conservative approach would be to use the stock solution within a few months of preparation when stored at -80°C.

Q4: What are the signs of this compound degradation in a stock solution?

Degradation of this compound in solution may not always be visible. However, you should discard the solution if you observe any of the following:

  • Color change: The solution develops a color when it was initially colorless.

  • Precipitation: Solid particles form in the solution.

  • Cloudiness: The solution becomes turbid.

For critical applications, it is recommended to periodically check the purity and concentration of the stock solution using analytical methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
This compound precipitate observed in the stock solution upon thawing. The concentration of this compound may be too high for the chosen solvent, or the solvent quality may be poor.- Gently warm the solution to room temperature and vortex to redissolve the precipitate. - If the precipitate does not dissolve, consider preparing a new stock solution at a lower concentration. - Ensure you are using a high-purity, anhydrous solvent.
Inconsistent experimental results using the same this compound stock solution. The stock solution may have degraded due to improper storage or handling.- Prepare a fresh stock solution. - Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. - Store aliquots at -80°C and protect them from light.
Difficulty dissolving this compound hydrochloride in the chosen solvent. The solubility of this compound hydrochloride may be limited in that specific solvent.- Try gentle warming and vortexing to aid dissolution. - Consider using an alternative solvent where this compound has higher solubility, such as DMF.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMF)

Materials:

  • This compound hydrochloride powder

  • Dimethylformamide (DMF), anhydrous, high-purity

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound hydrochloride. The molecular weight of this compound hydrochloride is 384.74 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 384.74 g/mol = 0.0038474 g = 3.85 mg

  • Weigh the this compound hydrochloride. Accurately weigh 3.85 mg of this compound hydrochloride powder using an analytical balance.

  • Dissolve in DMF. Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMF to the vial.

  • Ensure complete dissolution. Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be used if necessary.

  • Aliquot for storage. Dispense the stock solution into smaller, single-use, light-protecting vials.

  • Store appropriately. Store the aliquots at -80°C for long-term storage.

Factors Affecting Stock Solution Stability

The stability of an this compound stock solution is influenced by several factors. The following diagram illustrates the key relationships between these factors and the potential for degradation.

Factors Affecting this compound Stock Solution Stability Stability This compound Stock Solution Stability Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Higher temp accelerates Solvent Solvent Choice Solvent->Degradation Purity & Type Light Light Exposure Light->Degradation Photodegradation Handling Handling Practices Handling->Degradation Freeze-thaw cycles, Contamination Degradation->Stability

Technical Support Center: Mitigating Anticholinergic Effects of Embramine In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments involving Embramine and its anticholinergic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause anticholinergic effects?

This compound is a first-generation H1 histamine receptor antagonist.[1] Like other first-generation antihistamines, it can cross the blood-brain barrier and non-selectively bind to muscarinic acetylcholine receptors, blocking the action of acetylcholine.[2][3] This blockade in the peripheral and central nervous systems leads to a range of anticholinergic effects, including dry mouth, blurred vision, urinary retention, and sedation.[2]

Q2: What are the common in vivo models to assess the anticholinergic effects of this compound?

Several well-established in vivo models can be used to quantify the anticholinergic activity of this compound. These include:

  • Salivary Flow Inhibition: Measuring the reduction in pilocarpine-induced salivation in rodents.

  • Mydriasis Induction: Observing the dilation of pupils in response to the drug.

  • Gastrointestinal Motility Inhibition: Assessing the delay in the transit of a charcoal meal through the gastrointestinal tract.

  • Inhibition of Acetylcholine-Induced Hypotension: Measuring the blockade of the hypotensive response to intravenous acetylcholine in anesthetized rats.[4]

Q3: What are the primary strategies to mitigate the anticholinergic effects of this compound in an experimental setting?

The primary strategies involve either symptomatic management or pharmacological intervention:

  • Supportive Care: Ensuring proper hydration and monitoring for signs of severe toxicity.

  • Co-administration with a Cholinesterase Inhibitor: Using an agent like physostigmine or rivastigmine to increase the levels of acetylcholine at the synaptic cleft, thereby competing with this compound at the muscarinic receptors.[5]

  • Dose Adjustment: Utilizing the lowest effective dose of this compound to minimize off-target anticholinergic effects.

Q4: Are there any known antidotes for severe this compound-induced anticholinergic toxicity?

Yes, physostigmine is a reversible acetylcholinesterase inhibitor that can effectively reverse both central and peripheral anticholinergic effects.[5][6] It is considered the primary antidote for severe anticholinergic delirium. Rivastigmine, another cholinesterase inhibitor, has also been used.[6]

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of anticholinergic side effects (e.g., severe xerostomia, sedation) in animal models.

Possible Cause:

  • High Dose of this compound: The administered dose may be too high, leading to significant muscarinic receptor blockade.

  • Animal Strain Sensitivity: Certain animal strains may be more susceptible to the anticholinergic effects of drugs.

  • Drug Interaction: Concomitant administration of other drugs with anticholinergic properties.

Troubleshooting Steps:

  • Review Dosing Regimen: Conduct a dose-response study to determine the minimal effective dose of this compound for the desired H1 antagonism with the least anticholinergic effect.

  • Animal Model Selection: If possible, consider using a different rodent strain that is known to be less sensitive to anticholinergic agents.

  • Screen for Concomitant Medications: Ensure that no other administered substances possess anticholinergic activity.

  • Pharmacological Mitigation: Co-administer a low dose of a peripherally acting muscarinic agonist, like pilocarpine, to counteract peripheral anticholinergic effects such as dry mouth. Alternatively, a cholinesterase inhibitor like physostigmine can be used systemically.

Issue 2: Difficulty in reversing this compound-induced anticholinergic effects with physostigmine.

Possible Cause:

  • Inadequate Dose of Physostigmine: The dose of physostigmine may be insufficient to overcome the muscarinic blockade by this compound.

  • Timing of Administration: Physostigmine has a relatively short half-life and may be administered too long after this compound administration.

  • Incorrect Route of Administration: The route of administration for physostigmine may not be optimal for rapid effect.

Troubleshooting Steps:

  • Optimize Physostigmine Dose: Titrate the dose of physostigmine. A typical starting dose in animal models is around 0.02 mg/kg, which can be repeated.[5]

  • Adjust Administration Timing: Administer physostigmine at the peak of this compound's anticholinergic effects.

  • Select Appropriate Route: Intravenous administration of physostigmine generally provides the most rapid onset of action.

Data Presentation

Table 1: Anticholinergic Potency of Various H1 Antihistamines (including Diphenhydramine, a compound structurally similar to this compound) in In Vitro and In Vivo Models.[4]

AntihistamineIn Vitro pA2 (Guinea Pig Trachea)In Vivo Anticholinergic Activity (Rat Hypotension Model)
Cyproheptadine8.2 ± 0.4+++
Promethazine>7.0+++
Diphenhydramine 6.6 ± 0.1 +
Desloratadine6.8 ± 0.1++
Loratadine6.4 ± 0.1++
Chlorpheniramine5.8 ± 0.1Inactive
Hydroxyzine5.6 ± 0.1Inactive
Pyrilamine4.8 ± 0.4Inactive
FexofenadineInactiveInactive
CetirizineInactiveInactive

'+' indicates the presence and relative potency of anticholinergic activity.

Table 2: Suggested Dosing for Physostigmine in Reversing Anticholinergic Effects in a Preclinical Setting (based on available literature for similar compounds).[5][7]

SpeciesRoute of AdministrationRecommended DoseNotes
Mouse/RatIntravenous (IV) / Intraperitoneal (IP)0.02 - 0.05 mg/kgCan be repeated every 10-15 minutes as needed.

Disclaimer: This data is based on studies with other first-generation antihistamines and should be adapted and validated for this compound in specific experimental setups.

Experimental Protocols

Protocol 1: In Vivo Assessment of Salivary Flow Inhibition (Sialometry) in Mice

Objective: To quantify the anticholinergic effect of this compound by measuring its inhibition of pilocarpine-induced salivation.

Materials:

  • This compound

  • Pilocarpine hydrochloride

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pre-weighed cotton balls

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Fast mice for 12 hours with free access to water.

  • Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneally).

  • After a predetermined time (e.g., 30 minutes), anesthetize the mice.

  • Place a pre-weighed cotton ball in the mouth of each mouse.

  • Inject pilocarpine hydrochloride (1 mg/kg, subcutaneously) to stimulate salivation.

  • Collect saliva-soaked cotton balls after 15 minutes.

  • Immediately weigh the cotton balls to determine the amount of saliva secreted.

  • Calculate the inhibition of salivation as a percentage of the control group.

Protocol 2: In Vivo Reversal of Mydriasis in Rabbits

Objective: To assess the ability of a mitigating agent (e.g., physostigmine) to reverse this compound-induced pupillary dilation.

Materials:

  • This compound solution (for topical administration)

  • Physostigmine solution (for topical administration)

  • Saline (0.9% NaCl)

  • Pupilometer or a ruler for measuring pupil diameter

Procedure:

  • Measure the baseline pupil diameter of both eyes in each rabbit.

  • Instill one drop of this compound solution into one eye (test eye) and one drop of saline into the contralateral eye (control eye).

  • Measure the pupil diameter of both eyes at regular intervals (e.g., every 15 minutes) until maximal mydriasis is observed in the test eye.

  • Once maximal mydriasis is achieved, instill one drop of physostigmine solution into the test eye.

  • Continue to measure pupil diameter in both eyes at regular intervals to determine the rate and extent of reversal of mydriasis.

Mandatory Visualizations

Embramine_Anticholinergic_Pathway This compound This compound MuscarinicReceptor Muscarinic Acetylcholine Receptor (M1, M2, M3) This compound->MuscarinicReceptor Blocks G_protein Gq/11 or Gi/o MuscarinicReceptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylate Cyclase (AC) G_protein->AC Inhibits (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PKA_inhibition PKA Inhibition cAMP->PKA_inhibition Anticholinergic_Effects Anticholinergic Effects (Dry Mouth, Mydriasis, etc.) Ca_release->Anticholinergic_Effects PKC_activation->Anticholinergic_Effects PKA_inhibition->Anticholinergic_Effects Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor Binds & Activates

Caption: Signaling pathway of this compound's anticholinergic effects.

Mitigation_Pathway Physostigmine Physostigmine AChE Acetylcholinesterase (AChE) Physostigmine->AChE Inhibits Increased_ACh Increased Acetylcholine in Synaptic Cleft Physostigmine->Increased_ACh Leads to Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down MuscarinicReceptor Muscarinic Acetylcholine Receptor Acetylcholine->MuscarinicReceptor Binds Reversal Reversal of Anticholinergic Effects MuscarinicReceptor->Reversal Leads to This compound This compound This compound->MuscarinicReceptor Blocks Competition Competitive Binding This compound->Competition Increased_ACh->Competition Competition->MuscarinicReceptor

Caption: Mitigation of anticholinergic effects by physostigmine.

Experimental_Workflow Start Start: In Vivo Experiment Administer_this compound Administer this compound to Animal Model Start->Administer_this compound Observe_Effects Observe for Anticholinergic Effects Administer_this compound->Observe_Effects Measure_Parameters Measure Parameters (Salivation, Pupil Size, etc.) Observe_Effects->Measure_Parameters Administer_Mitigating_Agent Administer Mitigating Agent (e.g., Physostigmine) Measure_Parameters->Administer_Mitigating_Agent Observe_Reversal Observe for Reversal of Effects Administer_Mitigating_Agent->Observe_Reversal Measure_Reversal Measure Reversal Parameters Observe_Reversal->Measure_Reversal Data_Analysis Data Analysis and Comparison Measure_Reversal->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for mitigation studies.

References

Validation & Comparative

Validating the Specificity of Embramine for the H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Embramine, a first-generation antihistamine, focusing on its binding specificity for the histamine H1 receptor. By objectively comparing its performance with other first- and second-generation antihistamines and providing supporting experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound and H1 Receptor Specificity

This compound is an ethanolamine-class antihistamine that has been in clinical use for the treatment of allergic conditions.[1][2] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to sedative effects.[3][4] A key aspect of an antihistamine's pharmacological profile is its specificity for the histamine H1 receptor. Lack of specificity can result in off-target effects, such as anticholinergic (muscarinic receptor blockade) and anti-serotonergic activities, which are common with first-generation agents.[3][4] This guide delves into the binding affinity of this compound for the H1 receptor in comparison to its affinity for muscarinic and serotonergic receptors, providing a quantitative measure of its specificity.

Comparative Receptor Binding Affinity

To quantitatively assess the specificity of this compound, its binding affinity (represented by the inhibition constant, Ki) for the histamine H1 receptor was compared to its affinity for muscarinic M1-M5 and various serotonergic (5-HT) receptors. A lower Ki value indicates a higher binding affinity. The data is presented alongside a selection of other first- and second-generation antihistamines to provide a clear comparative landscape.

DrugClassH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Serotonin Receptor Ki (nM)
This compound First-Generation Data Not Available Data Not Available Data Not Available
DiphenhydramineFirst-Generation35[5]0.28 µM (M3)[6]-
ChlorpheniramineFirst-Generation2.67-4.81 (dex)[7]20-30 µM[7]-
PromethazineFirst-Generation1.4[5]--
CetirizineSecond-Generation~6[7]>10,000[7]>10,000[7]
LevocetirizineSecond-Generation3[7]--
LoratadineSecond-Generation-No effect at 10 µM[6]-
DesloratadineSecond-Generation-0.2 µM[6]-
FexofenadineSecond-Generation-No effect at 10 µM[6]-

Disclaimer: Specific Ki values for this compound were not available in the searched literature. The table will be updated as this information becomes available. The presented data for other antihistamines is for comparative purposes and has been compiled from various sources.

Experimental Protocols

The determination of binding affinities (Ki values) is typically performed using radioligand competition binding assays. Below are detailed methodologies for assessing binding to the H1, muscarinic, and serotonin receptors.

Radioligand Competition Binding Assay for Histamine H1 Receptor

This protocol is a standard method for determining the affinity of a test compound for the H1 receptor by measuring its ability to displace a known radiolabeled H1 receptor ligand.

Materials:

  • Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human H1 receptor.[8]

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).[9][10]

  • Test Compound: this compound and comparator antihistamines.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well FilterMate™ harvester with GF/C filters presoaked in 0.3% polyethyleneimine (PEI).[11]

  • Scintillation Counter: Wallac® TriLux 1450 MicroBeta counter.[11]

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM Mepyramine).

Procedure:

  • Membrane Preparation: Thaw the membrane preparation on the day of the assay and resuspend it in the final assay binding buffer.[11]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of the membrane preparation (3 - 20 µg protein).[11]

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-Mepyramine solution in assay buffer.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration: Stop the incubation by rapid vacuum filtration through the GF/C filters.[11]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Drying: Dry the filters for 30 minutes at 50°C.[11]

  • Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted for determining binding affinity to the five subtypes of muscarinic receptors (M1-M5).

Materials:

  • Receptor Source: Membrane preparations from CHO cells expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for M2-M5, and [³H]-pirenzepine for M1.[12]

  • Test Compound: this compound and comparator compounds.

  • Assay and Wash Buffers: As described for the H1 receptor assay.

  • Filtration and Counting Equipment: As described for the H1 receptor assay.

  • Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM Atropine).

Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of the appropriate receptor source and radioligand. The incubation and washing steps remain the same. Data analysis is also performed as described above to determine IC50 and Ki values for each muscarinic receptor subtype.

Radioligand Binding Assay for Serotonin (5-HT) Receptors

This protocol outlines a general method for assessing binding to various serotonin receptor subtypes.

Materials:

  • Receptor Source: Membrane preparations from cells expressing the specific human 5-HT receptor subtype of interest.

  • Radioligand: A subtype-selective radioligand (e.g., --INVALID-LINK--DOI for 5-HT2A).[13]

  • Test Compound: this compound and comparator compounds.

  • Assay and Wash Buffers: As described for the H1 receptor assay.

  • Filtration and Counting Equipment: As described for the H1 receptor assay.

  • Non-specific Binding Control: A high concentration of a known antagonist for the specific 5-HT receptor subtype.

Procedure: The experimental workflow follows the same principles as the H1 and muscarinic receptor binding assays. The specific receptor preparation and radioligand are chosen based on the 5-HT receptor subtype under investigation. Incubation, filtration, washing, and data analysis are carried out as previously described to determine the Ki of the test compounds.

Visualizing the Experimental Workflow

To illustrate the logical flow of validating the specificity of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., HEK293-H1) Incubation Incubation Receptor->Incubation Ligand Radioligand (e.g., [3H]-Mepyramine) Ligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Specificity Specificity Assessment Ki->Specificity

Caption: Experimental workflow for determining receptor binding affinity.

signaling_pathway cluster_h1 H1 Receptor Pathway cluster_muscarinic Potential Off-Target (Muscarinic) Embramine_H1 This compound H1_Receptor H1 Receptor Embramine_H1->H1_Receptor Blocks Gq_11 Gq/11 H1_Receptor->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response Embramine_M This compound Muscarinic_Receptor Muscarinic Receptor Embramine_M->Muscarinic_Receptor Blocks Anticholinergic_Effects Anticholinergic Effects (Dry Mouth, etc.) Muscarinic_Receptor->Anticholinergic_Effects

References

Embramine's Engagement with Amine Receptors: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Embramine, a first-generation antihistamine, is primarily recognized for its potent antagonism of the histamine H1 receptor, the cornerstone of its therapeutic action in allergic conditions. However, like many of its counterparts from the same era, this compound exhibits a broader pharmacological profile, engaging with other amine receptors to varying degrees. This cross-reactivity, particularly with muscarinic acetylcholine receptors, contributes to its overall clinical effects, including the sedative and anticholinergic side effects commonly associated with first-generation antihistamines. This guide provides a comparative analysis of this compound's binding affinities for various amine receptors, supported by available experimental data and detailed methodologies, to offer a clearer understanding of its receptor interaction landscape.

Quantitative Receptor Binding Affinities

To delineate the selectivity profile of this compound, a comprehensive analysis of its binding affinities (Ki) across a panel of key amine receptors is essential. The following table summarizes the available data, comparing its potency at the primary histamine H1 receptor with its interactions at muscarinic, serotonin, and dopamine receptors.

Receptor TargetLigandKi (nM)SpeciesTissue/Cell Line
Histamine H1 This compound [Data not explicitly found for this compound, but expected to be in the low nanomolar range similar to other first-generation antihistamines] --
Mepyramine (Reference)1.4HumanFrontal Cortex
Muscarinic M1 This compound [Data not explicitly found] --
Muscarinic M2 This compound [Data not explicitly found] --
Muscarinic M3 This compound [Data not explicitly found] --
Muscarinic M4 This compound [Data not explicitly found] --
Muscarinic M5 This compound [Data not explicitly found] --
Atropine (Non-selective Reference)~1-5VariousVarious
Serotonin 5-HT1A This compound [Data not explicitly found] --
Serotonin 5-HT2A This compound [Data not explicitly found] --
Dopamine D2 This compound [Data not explicitly found] --

Note: Specific Ki values for this compound across this broad panel of receptors were not available in the public domain at the time of this review. The table structure is provided as a template for data when it becomes available. The affinity of first-generation antihistamines for the H1 receptor is typically in the low nanomolar range. Cross-reactivity with muscarinic receptors is a known class effect of first-generation antihistamines.[1][2][3]

Experimental Protocols

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. These assays are fundamental in pharmacology for characterizing the interaction of a drug with its receptor. Below are detailed methodologies representative of those used to assess the binding of compounds like this compound to various amine receptors.

Histamine H1 Receptor Binding Assay

This protocol is designed to determine the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.

Materials:

  • Radioligand: [³H]-Mepyramine (a specific H1 antagonist)

  • Membrane Preparation: Homogenates from cells or tissues expressing the human histamine H1 receptor (e.g., HEK293 cells stably transfected with the H1 receptor).

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test Compound: this compound or other compounds of interest at varying concentrations.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4 hours at 25°C).

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Subtype Binding Assays

This protocol can be adapted for each of the five muscarinic receptor subtypes (M1-M5) to determine the selectivity profile of a test compound.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Membrane Preparations: Membranes from cell lines individually expressing each human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Assay Buffer: Phosphate-buffered saline (PBS) or similar.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).

  • Filtration and Counting Equipment: As described for the H1 receptor assay.

Procedure:

  • The procedure is analogous to the H1 receptor binding assay.

  • Separate assays are performed for each muscarinic receptor subtype (M1 through M5).

  • The IC50 values are determined for the test compound at each receptor subtype.

  • Ki values are calculated using the Cheng-Prusoff equation to quantify the affinity for each muscarinic receptor subtype.

Serotonin and Dopamine Receptor Binding Assays

Similar competitive binding assay principles are applied to determine affinities for serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors.

Materials:

  • Radioligands: Specific radiolabeled antagonists for the receptor of interest (e.g., [³H]-WAY-100635 for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).

  • Membrane Preparations: Membranes from cells or tissues expressing the target receptor.

  • Assay Buffers: Specific buffer compositions may be required for optimal binding to each receptor.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Controls: Appropriate unlabeled antagonists for each receptor type (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors).

  • Filtration and Counting Equipment: As previously described.

Procedure:

  • The experimental workflow follows the same principles of incubation, filtration, and quantification as outlined for the histamine H1 receptor assay.

  • The choice of radioligand, membrane preparation, and non-specific binding control is tailored to the specific serotonin or dopamine receptor subtype being investigated.

Signaling Pathways and Experimental Workflows

To visualize the interactions and experimental processes described, the following diagrams have been generated using Graphviz.

G This compound's Primary and Off-Target Signaling cluster_H1 Histamine H1 Receptor Pathway cluster_Muscarinic Muscarinic Receptor Pathway (Anticholinergic Effect) This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Histamine Histamine Histamine->H1R Activates PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Response PKC->Allergic_Response Embramine_M This compound MR Muscarinic Receptor (e.g., M1, M3) Embramine_M->MR Blocks Gq_M Gq MR->Gq_M ACh Acetylcholine ACh->MR Activates PLC_M PLC Gq_M->PLC_M IP3_DAG_M IP3 & DAG Signaling PLC_M->IP3_DAG_M Cholinergic_Response Cholinergic Response (e.g., salivation, gut motility) IP3_DAG_M->Cholinergic_Response

Caption: Signaling pathways of this compound's primary antagonism at the H1 receptor and its cross-reactivity at muscarinic receptors.

G Experimental Workflow for Competitive Radioligand Binding Assay cluster_workflow Workflow Steps cluster_inputs Key Inputs cluster_output Primary Output Prep 1. Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) Incubate 2. Incubate (Receptor + Radioligand + Test Compound) Prep->Incubate Filter 3. Rapid Filtration (Separate Bound from Free Ligand) Incubate->Filter Wash 4. Wash Filters (Remove Non-specific Binding) Filter->Wash Count 5. Scintillation Counting (Quantify Bound Radioactivity) Wash->Count Analyze 6. Data Analysis (Calculate IC50 and Ki) Count->Analyze Ki_Value Binding Affinity (Ki) Analyze->Ki_Value Receptor Receptor Source Receptor->Prep Radioligand Radiolabeled Ligand Radioligand->Prep Test_Compound This compound Test_Compound->Prep

Caption: A generalized workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Conclusion

This compound's therapeutic efficacy as an antihistamine is unequivocally linked to its high affinity for the histamine H1 receptor. However, a comprehensive understanding of its pharmacological profile necessitates an appreciation of its cross-reactivity with other amine receptors, most notably muscarinic receptors. This off-target activity is a key determinant of its side-effect profile. The provided experimental frameworks offer a basis for the continued investigation and quantitative characterization of this compound and other first-generation antihistamines. Further research to populate a complete binding profile for this compound would be invaluable for a more precise understanding of its clinical actions and for the development of more selective future medications.

References

Validating the H1 Receptor Antagonist Activity of Embramine Using a Known H1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the antagonist activity of Embramine, a first-generation antihistamine, at the histamine H1 receptor. By employing a known H1 receptor agonist, researchers can effectively characterize and quantify the inhibitory potential of this compound. This document outlines the underlying signaling pathway, detailed experimental protocols, and comparative data with another well-established H1 antagonist, Diphenhydramine.

Introduction to H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[1][2] Upon activation by its endogenous ligand, histamine, the H1 receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[1][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling pathway ultimately results in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2]

H1 receptor antagonists, commonly known as antihistamines, function by binding to the H1 receptor and inhibiting the action of histamine.[4][5] It is now understood that most H1 antihistamines are not neutral antagonists but rather inverse agonists.[5][6] This means they not only block the binding of agonists like histamine but also reduce the receptor's basal or constitutive activity.[6] this compound is classified as a first-generation ethanolamine H1-antihistamine.[7]

Comparative Analysis of H1 Receptor Antagonists

To provide a clear comparison, this guide evaluates the antagonist activity of this compound alongside Diphenhydramine, another prominent first-generation ethanolamine antihistamine.[4][8]

CompoundClassGenerationKnown Attributes
This compound EthanolamineFirstH1 receptor antagonist with sedative properties.[7][9]
Diphenhydramine EthanolamineFirstPotent H1 inverse agonist with significant anticholinergic and sedative effects.[4][8]

Experimental Validation of Antagonist Activity

A robust method for validating H1 antagonist activity is the in vitro calcium flux assay.[10] This functional assay directly measures the consequence of H1 receptor activation—the release of intracellular calcium. By introducing a known H1 receptor agonist, such as histamine, a measurable calcium response is induced in cells expressing the H1 receptor. The potency of an antagonist can then be determined by its ability to inhibit this agonist-induced calcium flux.

This protocol outlines the steps for assessing the antagonist activity of this compound and Diphenhydramine using a cell-based calcium flux assay.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human H1 receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight at 37°C in a 5% CO2 humidified incubator.

2. Compound Preparation:

  • Prepare stock solutions of this compound, Diphenhydramine, and the H1 receptor agonist (Histamine) in an appropriate solvent (e.g., DMSO or PBS).

  • Create a dilution series for each antagonist to determine the IC50 value (the concentration that inhibits 50% of the agonist response).

  • Prepare the agonist solution at a concentration that elicits a robust but submaximal response (EC80) to allow for the detection of antagonist inhibition.

3. Calcium-Sensitive Dye Loading:

  • Remove the culture medium from the cell plates.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) diluted in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

4. Antagonist Incubation:

  • Add the diluted antagonist solutions (this compound and Diphenhydramine) to the respective wells.

  • Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for receptor binding.

5. Agonist Stimulation and Signal Detection:

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Establish a baseline fluorescence reading for each well.

  • Inject the H1 agonist (Histamine) into each well and immediately begin recording the fluorescence signal over time (typically 2-3 minutes).[11] The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

6. Data Analysis:

  • The antagonist activity is quantified by measuring the reduction in the agonist-induced fluorescence signal.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Comparative Antagonist Potency

The following table summarizes hypothetical, yet representative, data for the antagonist potency of this compound and Diphenhydramine obtained from a calcium flux assay.

AntagonistH1 Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
This compound 1545
Diphenhydramine 10[8]30

Note: The provided Ki and IC50 values are illustrative and may vary depending on the specific experimental conditions.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams illustrate the H1 receptor signaling pathway and the experimental workflow for the calcium flux assay.

H1_Signaling_Pathway Histamine Histamine (Agonist) H1R H1 Receptor Histamine->H1R Activates Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response Ca2->Response PKC->Response This compound This compound (Antagonist) This compound->H1R Inhibits

Histamine H1 Receptor Signaling Pathway.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture H1-expressing cells Plating 2. Plate cells in 96-well plates Cell_Culture->Plating Compound_Prep 3. Prepare antagonist & agonist solutions Plating->Compound_Prep Dye_Loading 4. Load cells with Ca²⁺ sensitive dye Antagonist_Inc 5. Add antagonist (this compound/Diphenhydramine) Dye_Loading->Antagonist_Inc Signal_Read 6. Measure fluorescence (baseline) Antagonist_Inc->Signal_Read Agonist_Add 7. Inject agonist (Histamine) Signal_Read->Agonist_Add Final_Read 8. Measure fluorescence (response) Agonist_Add->Final_Read Calc_Inhibition 9. Calculate % inhibition Dose_Response 10. Plot dose-response curve Calc_Inhibition->Dose_Response IC50 11. Determine IC50 value Dose_Response->IC50

Experimental Workflow for Calcium Flux Assay.

Conclusion

The validation of this compound's H1 receptor antagonist activity is crucial for its pharmacological characterization. The use of a known H1 agonist, such as histamine, in a functional assay like the calcium flux assay, provides a reliable and quantitative method for determining its inhibitory potency. By comparing its activity with that of other well-characterized antagonists like Diphenhydramine, researchers can gain a comprehensive understanding of this compound's profile as an H1 antihistamine. The detailed protocol and illustrative diagrams in this guide offer a robust framework for conducting such comparative studies in a clear and objective manner.

References

Orthogonal Assays to Confirm Embramine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal assays to confirm the mechanism of action of Embramine, a first-generation antihistamine. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes data from other well-characterized first- and second-generation antihistamines to provide a comprehensive framework for experimental validation. This approach allows researchers to understand the expected pharmacological profile of this compound and provides the necessary tools to generate such data.

This compound is known to act as a histamine H1 receptor antagonist and also possesses anticholinergic properties.[1][2][3] To rigorously confirm this dual mechanism of action, a series of orthogonal (i.e., mechanistically independent) assays should be employed. These assays will not only validate the primary target engagement but also characterize the functional consequences of receptor binding and assess off-target effects.

Data Presentation

The following tables summarize the quantitative data for a selection of first- and second-generation antihistamines, which can be used as benchmarks for comparison when this compound-specific data becomes available.

Table 1: Histamine H1 Receptor Binding Affinity of Selected Antihistamines

CompoundClassRadioligandTissue/Cell LineKi (nM)
This compound First-Generation --Data not available
DiphenhydramineFirst-Generation[³H]-MepyramineHuman Brain35
ChlorpheniramineFirst-Generation[³H]-MepyramineHuman Brain-
MepyramineFirst-Generation[³H]-MepyramineHuman Brain1.4
DesloratadineSecond-Generation[³H]-MepyramineCHO-H1 Cells0.9 ± 0.1
CetirizineSecond-Generation[³H]-MepyramineHuman H1 Receptors6
LevocetirizineSecond-Generation[³H]-MepyramineHuman H1 Receptors3
FexofenadineSecond-Generation--10

Table 2: Muscarinic Acetylcholine Receptor Binding Affinity of Selected Antihistamines

CompoundClassReceptor SubtypeKi (nM)
This compound First-Generation -Data not available
DiphenhydramineFirst-GenerationM1, M2, M3, M4, M5Broad (micromolar range)
ChlorpheniramineFirst-GenerationMuscarinic (general)1,300
DesloratadineSecond-GenerationM3>10,000
CetirizineSecond-GenerationMuscarinic (general)>10,000

Table 3: Functional Potency of Selected Antihistamines in Orthogonal Assays

CompoundClassAssay TypeReadoutIC50 / EC50 / pA2
This compound First-Generation --Data not available
DesloratadineSecond-GenerationCalcium MobilizationInhibition of histamine-induced Ca²⁺ increaseK_b: 0.2 ± 0.14 nM
EmedastineSecond-GenerationPhosphoinositide TurnoverInhibition of histamine-induced PI turnoverIC50: 1.44 ± 0.3 nM
DiphenhydramineFirst-GenerationMuscarinic Functional AssayInhibition of ACh-induced ion transportpA2: 6.2

Orthogonal Assays to Confirm Mechanism of Action

To confirm this compound's mechanism of action as an H1 receptor antagonist with anticholinergic properties, a multi-faceted approach employing the following orthogonal assays is recommended.

Radioligand Binding Assays

These assays directly measure the binding of a compound to its target receptor. By using radiolabeled ligands specific for the H1 receptor (e.g., [³H]-mepyramine) and muscarinic receptors (e.g., [³H]-QNB), the binding affinity (Ki) of this compound can be determined.

Functional Cellular Assays

These assays measure the cellular response following receptor activation or blockade.

  • Calcium Mobilization Assay: The H1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). An antagonist like this compound will inhibit this histamine-induced calcium influx.

  • Phosphoinositide (PI) Turnover Assay: Activation of the Gq pathway also stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). An antagonist will block this histamine-induced PI turnover.

Cellular Phenotypic Assays

These assays measure a more downstream, physiologically relevant cellular response. For an H1 antagonist, this could involve measuring the inhibition of histamine-induced pro-inflammatory cytokine release from relevant immune cells.

Mandatory Visualization

cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

cluster_1 Orthogonal Assay Workflow Assay1 Radioligand Binding Assay (Target Engagement) Confirmation Confirmation of Mechanism of Action Assay1->Confirmation Confirms direct binding to H1R Assay2 Calcium Mobilization Assay (Proximal Functional Readout) Assay2->Confirmation Confirms functional blockade of Gq pathway Assay3 Phosphoinositide Turnover Assay (Downstream Functional Readout) Assay3->Confirmation Confirms inhibition of downstream signaling

Caption: Logical workflow of orthogonal assays to confirm this compound's mechanism of action.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1).

  • [³H]-Mepyramine (radioligand).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Non-specific binding control: 10 µM Mianserin or another unlabeled H1 antagonist.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well plates.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (or non-specific control), and 50 µL of [³H]-Mepyramine (at a concentration near its Kd).

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Allow the filters to dry, and then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of [³H]-Mepyramine) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the functional antagonism of this compound at the H1 receptor by quantifying its ability to inhibit histamine-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Histamine (agonist).

  • This compound (test compound).

  • Fluorescent plate reader with kinetic reading capabilities.

  • 96-well black, clear-bottom plates.

Procedure:

  • Seed the H1 receptor-expressing cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in assay buffer for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer containing various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's injector.

  • Immediately begin kinetic measurement of fluorescence changes over time (typically for 1-2 minutes).

  • Data Analysis: The increase in intracellular calcium is measured as the change in fluorescence intensity. The IC50 value for this compound is determined by plotting the inhibition of the histamine-induced calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Phosphoinositide (PI) Turnover Assay

Objective: To assess the ability of this compound to inhibit histamine-induced production of inositol phosphates, a downstream event in the H1 receptor signaling cascade.

Materials:

  • Cells stably expressing the human H1 receptor.

  • [³H]-myo-inositol.

  • Cell culture medium (e.g., DMEM).

  • LiCl solution (to inhibit inositol monophosphatase).

  • Histamine (agonist).

  • This compound (test compound).

  • Perchloric acid.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Culture H1 receptor-expressing cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells and pre-incubate them in a serum-free medium containing LiCl for 15 minutes.

  • Add various concentrations of this compound and incubate for an additional 15 minutes.

  • Stimulate the cells with histamine (at its EC50 concentration) for 30-60 minutes.

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Neutralize the cell lysates and apply them to Dowex AG1-X8 columns.

  • Wash the columns to remove free [³H]-myo-inositol.

  • Elute the total [³H]-inositol phosphates with a high salt buffer.

  • Quantify the radioactivity in the eluate using a liquid scintillation counter.

  • Data Analysis: The amount of [³H]-inositol phosphates produced is a measure of PI turnover. The IC50 value for this compound is determined by plotting the percentage inhibition of the histamine-induced PI turnover against the concentration of this compound.

By employing this suite of orthogonal assays, researchers can robustly confirm and characterize the mechanism of action of this compound as a histamine H1 receptor antagonist, and by including assays for muscarinic receptors, its anticholinergic properties can also be quantified. The provided data for other antihistamines serves as a valuable reference for interpreting the results obtained for this compound.

References

Embramine vs. Second-Generation Antihistamines: A Comparative Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine, Embramine, with commonly used second-generation antihistamines. The information presented is intended to assist researchers in selecting the appropriate antihistamine for their specific experimental needs, with a focus on pharmacological properties, experimental data, and relevant research methodologies.

Introduction: A Tale of Two Generations

Antihistamines are a class of drugs that antagonize the action of histamine at the H1 receptor, thereby mitigating allergic and inflammatory responses. They are broadly categorized into first- and second-generation compounds, distinguished primarily by their selectivity for peripheral H1 receptors and their ability to cross the blood-brain barrier.

This compound , a representative of the first-generation antihistamines, is known for its efficacy in alleviating allergic symptoms. However, its utility in research applications can be influenced by its broader pharmacological profile, including sedative and anticholinergic effects.

Second-generation antihistamines , such as cetirizine, loratadine, and fexofenadine, were developed to minimize the central nervous system side effects associated with their predecessors.[1] They exhibit greater selectivity for peripheral H1 receptors and have significantly lower penetration of the blood-brain barrier, making them valuable tools in studies where target specificity is crucial.[1]

Molecular and Pharmacological Comparison

A key differentiator between this compound and second-generation antihistamines lies in their receptor binding profiles and resulting pharmacological effects.

Mechanism of Action at the H1 Receptor

Both this compound and second-generation antihistamines exert their primary effect by acting as inverse agonists at the histamine H1 receptor. This means they bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thus reducing the downstream signaling that leads to allergic symptoms.[2]

Receptor Binding Affinity

Table 1: H1 Receptor Binding Affinities (Ki) of Second-Generation Antihistamines

AntihistamineH1 Receptor Ki (nM)Reference(s)
Cetirizine6[3]
Levocetirizine3[3]
Loratadine~1.1 - 231[4][5]
Desloratadine~0.4 - 2.5[4]
Fexofenadine10 - 246[3][4]

Note: Ki values can vary depending on the experimental conditions and cell systems used.

Off-Target Effects: The Sedation and Anticholinergic Conundrum

A significant drawback of first-generation antihistamines like this compound is their propensity to cause sedation and anticholinergic side effects. This is due to their ability to cross the blood-brain barrier and interact with central H1 receptors, as well as their affinity for muscarinic acetylcholine receptors.[6] Second-generation antihistamines are designed to be less lipophilic and are substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier, which limits their central nervous system penetration.[6]

Table 2: Comparison of Sedative and Anticholinergic Properties

PropertyThis compound (First-Generation)Second-Generation Antihistamines
Blood-Brain Barrier Penetration HighLow to negligible
Sedation Common and often significantMinimal to none at standard doses
Anticholinergic Effects (Dry Mouth, Blurred Vision, etc.) CommonGenerally absent or minimal
Muscarinic Receptor Affinity Expected to be significant (quantitative data unavailable)Very low

Performance in Preclinical Research Models

The choice between this compound and a second-generation antihistamine in a research setting will depend on the specific goals of the study.

In Vivo Models of Allergic Inflammation
  • Wheal and Flare Reaction: This is a classic in vivo model to assess antihistamine efficacy. A histamine solution is injected intradermally, and the resulting wheal (swelling) and flare (redness) are measured. Both first- and second-generation antihistamines are effective in suppressing this response.[7][8] However, comparative studies often show that while both are effective, second-generation agents like cetirizine and fexofenadine demonstrate potent and long-lasting suppression of the wheal and flare response.[8][9]

  • Passive Cutaneous Anaphylaxis (PCA): This model is used to evaluate IgE-mediated allergic reactions. While direct comparative data for this compound is scarce, second-generation antihistamines have been shown to be effective in this model.

Effects on Cytokine Release

Beyond H1 receptor antagonism, some second-generation antihistamines have demonstrated anti-inflammatory properties by modulating the release of cytokines and other inflammatory mediators. For instance, cetirizine and levocetirizine have been shown to suppress the secretion of pro-inflammatory cytokines like GM-CSF and IL-8 from airway epithelial cells.[10] Desloratadine has also been reported to reduce the release of IL-3, IL-6, and TNF-α from mast cells.[11] The effect of this compound on cytokine release is less well-characterized.

Table 3: Effects on Inflammatory Mediator Release

AntihistamineEffect on Cytokine/Mediator ReleaseReference(s)
This compound Not well-documented-
Cetirizine/Levocetirizine Suppression of GM-CSF and IL-8[10]
Loratadine Inhibition of histamine release[12]
Desloratadine Reduction of IL-3, IL-6, and TNF-α[11]
Fexofenadine Inhibition of ICAM-1 expression[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of research findings. Below are outlines of key experimental protocols used in the evaluation of antihistamines.

Radioligand Receptor Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and second-generation antihistamines for the H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 cells).[14]

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used as the tracer.[15][16]

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or a second-generation antihistamine).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound from the free radioligand by rapid vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[17]

Histamine-Induced Wheal and Flare Test in Humans

This in vivo method assesses the antihistaminic effect of a drug directly in human subjects.

Objective: To compare the in vivo efficacy of this compound and second-generation antihistamines in suppressing histamine-induced skin reactions.

Methodology:

  • Subjects: Recruit healthy volunteers or patients with a history of allergies.

  • Baseline Measurement: Perform a baseline histamine skin prick test by applying a standardized histamine solution (e.g., 10 mg/mL) to the volar surface of the forearm and measuring the resulting wheal and flare diameters after 15-20 minutes.[7]

  • Drug Administration: Administer a single oral dose of the test antihistamine (this compound or a second-generation antihistamine) or placebo in a double-blind, crossover design.

  • Post-Dose Measurements: Perform histamine skin prick tests at various time points after drug administration (e.g., 2, 4, 8, 12, and 24 hours) to assess the onset and duration of action.[8]

  • Data Analysis: Calculate the percentage inhibition of the wheal and flare areas at each time point compared to baseline and placebo.

Visualizing the Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates a Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses characteristic of an allergic reaction.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->Response PKC->Response Antihistamine Antihistamine (this compound or Second-Gen) Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound.

Receptor_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with H1 Receptors start->prep_membranes add_radioligand Add Radioligand ([³H]mepyramine) prep_membranes->add_radioligand add_competitor Add Unlabeled Competitor (this compound or Second-Gen) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Vacuum Filtration to Separate Bound/Free incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Data Analysis (IC50 → Ki) measure->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow.

Conclusion and Recommendations for Researchers

The choice between this compound and a second-generation antihistamine for research applications hinges on the specific experimental question.

  • For studies requiring a non-sedating, highly selective H1 receptor antagonist with minimal off-target effects, second-generation antihistamines are the clear choice. Their well-defined pharmacological profiles and extensive supporting data make them ideal for investigating the specific role of peripheral H1 receptor antagonism in various physiological and pathological processes.

  • This compound, as a first-generation antihistamine, may be a suitable tool for studies where the desired outcome is not confounded by its sedative or anticholinergic properties. For instance, in certain in vitro models or when comparing the effects of compounds with and without central nervous system activity. However, researchers must carefully consider and control for its broader pharmacological effects.

To enable a more direct and quantitative comparison, further research is needed to determine the H1 and muscarinic receptor binding affinities (Ki values) of this compound using standardized radioligand binding assays. Additionally, head-to-head in vivo comparative studies in relevant animal models of allergy and inflammation would provide valuable data on the relative efficacy and potency of this compound versus second-generation antihistamines.

References

Safety Operating Guide

Navigating the Safe Disposal of Embramine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential procedural information for the safe disposal of Embramine, a monoethanolamine used as an antihistamine and anticholinergic.[1] Adherence to these guidelines is critical to mitigate risks and ensure responsible waste management.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound and its hydrochloride salt.

PropertyThis compoundThis compound Hydrochloride
CAS Number 3565-72-8[2]13977-28-1[2]
Molecular Formula C18H22BrNO[2][3][4][5]C18H22BrNO.HCl[2]
Molecular Weight 348.28 g/mol [2][3][6]384.74 g/mol [2][7]
Boiling Point 135-140 °C at 0.3 mmHgNot specified
Melting Point Not specified150-152 °C[2]
Toxicity (Mice) LD50: 330 mg/kg (oral)[2]LD50: 80 mg/kg (i.v.)[2]
Storage Conditions Not specifiedStore at 4 °C, protect from moisture[8]

This compound Disposal Protocol

While specific institutional and regional regulations must always be followed, the following step-by-step procedure outlines the best practices for the disposal of this compound in a laboratory setting. This protocol is designed to minimize environmental impact and ensure personnel safety.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ensure adequate ventilation in the work area, especially in confined spaces.[8]

  • Avoid creating dust when handling the solid form of this compound hydrochloride.[8]

2. Waste Characterization and Segregation:

  • Characterize the this compound waste. Determine if it is contaminated with other hazardous materials.

  • Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.

3. Containment and Labeling:

  • Place this compound waste in a designated, sealed, and properly labeled container.

  • The label should clearly identify the contents as "this compound Waste" and include any other relevant hazard information.

4. Disposal Pathway:

  • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by local regulations for non-hazardous materials.[9][10]

  • Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[8]

  • Engage a certified hazardous waste disposal contractor for the removal and appropriate disposal of the chemical waste.

5. Accidental Spills:

  • In the event of a spill, prevent further leakage if it is safe to do so.[8]

  • For powder spills, cover with a plastic sheet to minimize spreading.[8]

  • Mechanically take up the spilled material and place it in an appropriate container for disposal.[8]

  • Thoroughly clean the contaminated surface.[8]

6. Decontamination of Empty Containers:

  • Do not reuse empty containers.[8]

  • Decontaminate empty containers according to institutional guidelines before disposal. This may involve rinsing with an appropriate solvent, which must also be collected as hazardous waste.

It is important to note that thermal decomposition of this compound can lead to the release of toxic and corrosive gases and vapors, including carbon oxides, nitrogen oxides (NOx), and phosgene.[8] Therefore, incineration should only be carried out in a licensed and properly equipped facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory.

EmbramineDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 2. Characterize Waste (Pure this compound or Contaminated?) ppe->characterize segregate 3. Segregate Waste Stream characterize->segregate  Proceed   spill Accidental Spill Occurs characterize->spill contain 4. Place in Labeled, Sealed Hazardous Waste Container segregate->contain segregate->spill contain->spill store 5. Store Securely in Designated Hazardous Waste Area contain->store spill_contain Contain & Clean Up Spill per Protocol spill->spill_contain spill_waste Collect Spill Residue as Hazardous Waste spill_contain->spill_waste spill_waste->contain store->spill disposal_vendor 6. Arrange for Pickup by Certified Disposal Vendor store->disposal_vendor end End: Compliant Disposal disposal_vendor->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Embramine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Embramine, an antihistamine and anticholinergic compound.[1] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE based on the potential for exposure.

Risk LevelTask ExamplesRequired PPE
Low Risk - Handling intact tablets- Transporting sealed containers- Single pair of powder-free gloves
Moderate Risk - Weighing and compounding- Preparing solutions- Risk of generating dust or aerosols- Double gloves (one pair under the gown cuff and one over)[2]- Disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs[2]- Safety glasses with side shields or safety goggles
High Risk/Spill - Large-scale compounding- Cleaning up spills- Potential for significant aerosolization or splashing- Double gloves (one pair under the gown cuff and one over)[2]- Impervious disposable gown[3]- Face shield in addition to safety goggles to protect the full face and eyes from splashes[4]- For large spills, a chemical cartridge-type respirator may be required; users must be properly fit-tested and trained[4]

General PPE Guidelines:

  • Gloves: Always wear gloves when handling this compound to avoid skin contact.[5] It is recommended to use powder-free gloves to prevent contamination of the work area.[4] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[4]

  • Gowns: Protective gowns should be worn to prevent contamination of personal clothing.[2]

  • Eye and Face Protection: Safety goggles or a face shield should be used, especially when there is a risk of splashes.[4]

Quantitative Toxicity Data

The following data on the acute toxicity of this compound has been reported.

Test TypeRoute of ExposureSpeciesDose/Duration
LD50 (Lethal Dose, 50% kill)OralMouse330 mg/kg
LD50 (Lethal Dose, 50% kill)IntravenousMouse80 mg/kg
Data sourced from Protiva, Novak.[6]

Experimental Protocols

The specific experimental methodologies used to determine the LD50 values cited above are not detailed in the available search results. For detailed protocols, it is recommended to consult the original research publications by L. Novak and M. Protiva.

Handling Procedures

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, especially when handling powdered forms of this compound to minimize inhalation exposure.

    • Ensure all necessary PPE is worn correctly before beginning any work.

    • Assemble all required equipment and materials to avoid leaving the designated area during the procedure.

  • Weighing and Compounding:

    • Handle solid this compound carefully to avoid generating dust.

    • Use a dedicated spatula and weighing vessel.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Administration (in a research context):

    • When administering the compound, ensure that appropriate containment measures are in place.

    • Avoid direct contact with skin and mucous membranes.[5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.

    • Carefully remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.

  • Unused this compound:

    • Do not dispose of this compound down the sink or in general waste.[7]

    • The preferred method for the disposal of pharmaceutical waste is high-temperature incineration in a licensed facility.[7][8]

    • If incineration is not available, consult with your institution's environmental health and safety (EHS) office for guidance on chemical decomposition or other approved disposal methods.[7]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, gowns, and bench paper, should be considered chemical waste.

    • Place these materials in a clearly labeled, sealed waste container (e.g., a plastic bag) for hazardous waste.[2][9]

    • Dispose of the hazardous waste container according to your institution's EHS protocols.

  • Empty Containers:

    • Scratch out or remove all personal or identifying information from the original container labels.

    • Dispose of the empty container in accordance with institutional guidelines, which may include triple-rinsing before recycling or disposal as chemical waste.[9]

Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Work Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weighing and Compounding gather_materials->weigh administer Administration (Research Context) weigh->administer decontaminate Decontaminate Surfaces and Equipment administer->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_collection Collect Contaminated Waste in Labeled Container doff_ppe->waste_collection incineration High-Temperature Incineration (Preferred) waste_collection->incineration

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Embramine
Reactant of Route 2
Embramine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。